D-Lyxofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465691 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-20-7 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Lyxofuranose: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxofuranose, a five-carbon aldose sugar in its furanose ring form, represents a key chiral building block in the synthesis of a variety of biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1] As a C-2 epimer of D-ribofuranose and a C-4 epimer of D-xylofuranose, its unique stereochemistry offers distinct opportunities for the design and synthesis of novel therapeutic agents and complex carbohydrates. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, glycobiology, and drug development.
Chemical Structure and Identification
This compound exists as two anomers in solution, α-D-Lyxofuranose and β-D-Lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).
Structure of Anomers
-
α-D-Lyxofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the C4 substituent (-CH₂OH).
-
β-D-Lyxofuranose: The anomeric hydroxyl group is on the same side of the ring as the C4 substituent (-CH₂OH).[2]
Chemical Identifiers
A summary of the key chemical identifiers for both α and β anomers of this compound is provided in the table below for easy reference and unambiguous identification in chemical databases and literature.
| Identifier | α-D-Lyxofuranose | β-D-Lyxofuranose |
| IUPAC Name | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2] |
| CAS Number | 25545-04-4[3] | 7687-39-0[2] |
| Molecular Formula | C₅H₁₀O₅[3] | C₅H₁₀O₅[2] |
| Molecular Weight | 150.13 g/mol [3] | 150.13 g/mol [2] |
| SMILES String | C([C@@H]1--INVALID-LINK--O)O">C@@HO)O[3] | C([C@@H]1--INVALID-LINK--O)O">C@HO)O |
| InChI Key | HMFHBZSHGGEWLO-STGXQOJASA-N[3] | HMFHBZSHGGEWLO-MGCNEYSASA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological systems. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.
| Property | Value | Notes |
| Melting Point | Not available | - |
| Boiling Point | 375.4 ± 42.0 °C (Predicted)[4] | Prediction based on computational modeling. |
| Density | 1.681 ± 0.06 g/cm³ (Predicted)[4] | Prediction based on computational modeling. |
| Solubility | Soluble in DMSO.[5] | Experimental data in other solvents is limited. |
| Optical Rotation | Not available | Specific rotation data is not readily found. |
| pKa | 12.16 ± 0.70 (Predicted)[4] | Prediction based on computational modeling. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and biological properties of this compound are essential for reproducible research. Below are generalized methodologies for key experimental procedures.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives, particularly nucleoside analogues, often starts from D-lyxose. A general synthetic workflow is outlined below.
Protocol:
-
Protection: The hydroxyl groups of D-lyxose are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst, to form an activated sugar derivative like 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.[1]
-
Glycosylation: The activated this compound is coupled with a heterocyclic base (nucleobase or analogue) in a glycosylation reaction. This step is crucial for forming the nucleoside.[1]
-
Deprotection: The protecting groups are removed to yield the final nucleoside analogue.[1]
-
Purification: The final product is purified using techniques such as column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound and its derivatives.
-
¹H NMR: Provides information on the proton environment, including anomeric configuration and ring conformation.
-
¹³C NMR: Used to identify the carbon skeleton of the molecule. Computational studies have been performed to predict ¹³C NMR chemical shifts for α-D-lyxofuranose.[6]
-
2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can be used to determine the absolute configuration, bond lengths, bond angles, and crystal packing of this compound and its derivatives.[1]
References
- 1. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]
- 2. beta-D-Lyxofuranose | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Lyxofuranose | C5H10O5 | CID 12312598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Computational studies of 13C NMR chemical shifts of saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of D-Lyxofuranose: A Technical Guide for Researchers
Abstract
D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose, holds a subtle yet significant position in cellular biochemistry and stands as a molecule of interest in the development of novel therapeutics. While not as ubiquitous as other monosaccharides, its biological relevance is primarily defined by its role as an intermediate in enzymatic pathways and as a chiral precursor for the synthesis of bioactive compounds. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic context, enzymatic regulation, and its application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rare sugar.
Introduction
This compound is the five-membered ring structure of D-lyxose, a C'-2 epimer of D-xylose. Although D-lyxose and its furanose isomer are not central components of mainstream metabolic pathways, their presence and metabolism have been identified in various microorganisms. The biological importance of this compound is intrinsically linked to the metabolic fate of D-lyxose. Key to this is the enzyme D-lyxose isomerase, which connects D-lyxose metabolism to the pentose phosphate pathway. Furthermore, the unique stereochemistry of D-lyxose makes it a valuable chiral starting material for the synthesis of nucleoside analogs and other molecules with therapeutic potential, including immune stimulants and anti-tumor agents.[1]
Biosynthesis and Metabolism
The primary route for the formation of D-lyxose, and by extension this compound, in biological systems is through the enzymatic isomerization of D-xylulose, a key intermediate in the pentose phosphate pathway.
Enzymatic Production of D-Lyxose
D-lyxose can be produced from D-glucose through a multi-step microbial and enzymatic process.[2] This pathway involves the conversion of D-glucose to D-arabitol, followed by oxidation to D-xylulose, and finally isomerization to D-lyxose.[2]
The Role of D-Lyxose Isomerase
D-lyxose isomerase (EC 5.3.1.15) is a pivotal enzyme that catalyzes the reversible isomerization between D-xylulose and D-lyxose.[3] This enzyme links the metabolism of D-lyxose to the pentose phosphate pathway.[1] Some D-lyxose isomerases also exhibit activity towards other substrates, such as the isomerization of D-mannose to D-fructose.[1][3]
Quantitative Data
The study of this compound's biological role is significantly informed by the kinetic parameters of the enzymes that act upon its parent sugar, D-lyxose.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source Organism |
| D-Lyxose Isomerase | D-Lyxose | 74 | 338 | Thermofilum sp. |
Table 1: Kinetic parameters of D-Lyxose Isomerase from Thermofilum sp.[1]
Experimental Protocols
Assay for D-Lyxose Isomerase Activity
This protocol provides a general method for determining the activity of D-lyxose isomerase.
Principle: The isomerization of D-lyxose to D-xylulose is measured. The resulting ketose can be quantified using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method.
Materials:
-
Purified D-lyxose isomerase
-
D-lyxose solution (e.g., 100 mM)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Cysteine hydrochloride solution (0.1%)
-
Carbazole solution (0.12% in ethanol)
-
Concentrated sulfuric acid
-
D-xylulose standard solutions
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and D-lyxose solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme).[1]
-
Initiate the reaction by adding a known amount of D-lyxose isomerase.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
To the stopped reaction mixture, add the cysteine hydrochloride and carbazole solutions.
-
Carefully add concentrated sulfuric acid and incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with D-xylulose.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Analytical Detection of this compound
The detection and quantification of this compound in biological samples can be achieved using chromatographic techniques coupled with mass spectrometry.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) can be used for the sensitive and selective detection of this compound. For GC-MS analysis, a derivatization step is required to increase the volatility of the sugar.
Generalized LC-MS/MS Protocol:
-
Sample Preparation: Extract the sugar from the biological matrix using methods such as protein precipitation or solid-phase extraction.
-
Chromatographic Separation: Separate this compound from other isomers and matrix components using a suitable liquid chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).
-
Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Generalized GC-MS Protocol:
-
Sample Preparation and Derivatization: Extract the sugar from the biological matrix. Chemically derivatize the polar hydroxyl groups to form more volatile silyl ethers.
-
Chromatographic Separation: Separate the derivatized this compound using a gas chromatography column.
-
Mass Spectrometric Detection: Detect and quantify the analyte using a mass spectrometer.
Role in Drug Development
D-lyxose, and by extension its furanose form, serves as a valuable chiral building block in the synthesis of various therapeutic agents. Its defined stereochemistry is crucial for the biological activity of the resulting molecules.
Applications include:
-
Nucleoside Analogues: The lyxofuranose scaffold is a key component in the synthesis of nucleoside analogues with potential antiviral and anticancer properties.
-
Immune Stimulants: D-lyxose is a precursor for the synthesis of α-galactosylceramide, a potent immune stimulant.[1]
-
Anti-tumor Agents: Derivatives of D-lyxose have been investigated for their potential as anti-tumor agents.[1]
Conclusion
The biological role of this compound is primarily understood through the lens of its parent sugar, D-lyxose. Its significance lies in its connection to the pentose phosphate pathway via D-lyxose isomerase and its utility as a chiral starting material for the synthesis of high-value bioactive molecules. While direct evidence of this compound in major signaling pathways or as a component of complex glycans in higher organisms is limited, its unique stereochemistry and metabolic context make it a compelling subject for further research, particularly in the fields of enzymology, metabolic engineering, and medicinal chemistry. Future investigations into the natural occurrence and specific functions of this compound-containing structures may unveil novel biological roles and therapeutic opportunities.
References
- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pentose: A Technical Guide to D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose. While its presence in nature is limited, its unique stereochemistry makes it a molecule of significant interest in glycobiology and as a chiral building block for the synthesis of biologically active compounds, including nucleoside analogues with therapeutic potential.
Discovery and Synthesis: A Historical Perspective
The history of D-lyxose, the parent sugar of this compound, is intertwined with the extensive research into the stereochemistry of sugars in the early 20th century. While the Finnish scientist Koch first isolated its epimer, D-xylose, from wood in 1881, the specific first synthesis of D-lyxose is not attributed to a single individual due to the concurrent and overlapping efforts of many chemists in the field of carbohydrate chemistry during that era.[1][2] The synthesis of D-lyxose and its derivatives, including this compound, has been a subject of ongoing research, often driven by the need for chiral precursors in the development of pharmaceuticals.[3]
Natural Sources and Abundance
D-lyxose is considered a rare sugar and is not found in abundance in its free form in nature.[4] However, it is a known constituent of certain natural products, most notably as a component of bacterial glycolipids.[5]
Table 1: Natural Sources of D-Lyxose
| Source Category | Specific Source | Form | Abundance |
| Bacteria | Mycobacterium species | Component of glycolipids | Quantitative data not readily available in the literature. |
| Plants | Hemicellulose of woods (e.g., birch) and other plant materials (e.g., corn cobs) | D-xylose is abundant; D-lyxose is rare. | Primarily contains D-xylose, with reports of up to 30% xylan content in some plants.[2] Specific quantitative data for D-lyxose in these sources is not available. |
It is important to note that while plant-based materials are rich sources of the C-2 epimer, D-xylose, they are not significant natural sources of D-lyxose. The primary natural occurrence of D-lyxose is within the complex cell wall structures of bacteria like Mycobacterium.
Experimental Protocols
General Protocol for the Isolation of Monosaccharides from a Natural Source
This protocol outlines a general methodology for the extraction and isolation of monosaccharides from a biological matrix. It can be adapted for the specific isolation of D-lyxose from bacterial sources such as Mycobacterium.
Objective: To isolate and purify D-lyxose from bacterial cell mass.
Materials:
-
Bacterial cell pellet (e.g., Mycobacterium smegmatis)
-
Chloroform
-
Methanol
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Anion and cation exchange resins
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., amino-propyl bonded silica)
-
Rotary evaporator
-
Lyophilizer
-
Centrifuge and appropriate tubes
-
Glassware for extraction and hydrolysis
Methodology:
-
Lipid Extraction:
-
The bacterial cell pellet is subjected to a series of extractions with chloroform/methanol/water mixtures to isolate the glycolipids.
-
-
Hydrolysis:
-
The isolated glycolipid fraction is hydrolyzed using an acid, such as 2M Trifluoroacetic acid (TFA), at 100°C for 4 hours to cleave the glycosidic bonds and release the constituent monosaccharides.[6]
-
-
Neutralization and Desalting:
-
The acidic hydrolysate is neutralized and desalted using anion and cation exchange resins.
-
-
Purification by Chromatography:
-
The resulting monosaccharide mixture is separated using column chromatography or High-Performance Liquid Chromatography (HPLC). An amino-propyl bonded silica column with an acetonitrile/water mobile phase is commonly used for sugar separations.
-
-
Identification and Quantification:
-
Fractions are collected and analyzed for the presence of D-lyxose. Identification can be confirmed by comparison of retention times with an authentic standard and by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized sugar.
-
Quantification can be performed using a calibrated HPLC method with a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).[7]
-
Enzymatic Production of D-Lyxose
Due to its rarity in nature, enzymatic synthesis represents a viable alternative for obtaining D-lyxose.
Objective: To produce D-lyxose from D-xylulose using a D-lyxose isomerase.
Principle: D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-xylulose to D-lyxose.
Materials:
-
D-xylulose substrate
-
Purified D-lyxose isomerase (e.g., from Cohnella laevoribosii)[8]
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Metal cofactor (e.g., MnCl₂)
-
Incubator
-
HPLC system for monitoring the reaction and quantifying the product.
Methodology:
-
A reaction mixture is prepared containing the D-xylulose substrate, the purified D-lyxose isomerase, and the required metal cofactor in the appropriate buffer.
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 60-70°C for the enzyme from C. laevoribosii).[8]
-
The reaction is monitored over time by taking aliquots and analyzing the conversion of D-xylulose to D-lyxose by HPLC.
-
Once equilibrium is reached or the desired conversion is achieved, the reaction is stopped, and the D-lyxose is purified from the reaction mixture using chromatographic techniques. One study reported a conversion of about 70% of D-xylulose to D-lyxose.[9]
Metabolic and Signaling Pathways
Currently, there is no evidence to suggest that this compound acts as a direct signaling molecule to initiate a specific signaling cascade. Its biological role appears to be primarily metabolic, where it can be converted into an intermediate of the pentose phosphate pathway.
Metabolic Fate of D-Lyxose
The metabolism of D-lyxose involves its isomerization to D-xylulose, a reaction catalyzed by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway for the production of NADPH and the precursor for nucleotide biosynthesis.
Experimental Workflow for Studying D-Lyxose Metabolism
The following workflow can be employed to investigate the metabolic fate of D-lyxose in a microorganism.
Conclusion
This compound remains a relatively understudied monosaccharide due to its low natural abundance. However, its unique stereochemical properties and its role as a precursor in the synthesis of high-value compounds ensure its continued importance in research and development. Advances in enzymatic synthesis and metabolic engineering may provide more accessible routes to this rare sugar, paving the way for a deeper understanding of its biological functions and the exploration of its full therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Xylose - Wikipedia [en.wikipedia.org]
- 3. Synthesis of [alpha]-D-xylose-1-C14 and [beta]-D-lyxose-1-C14 - Horace S. Isbell - Google ブックス [books.google.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lyxose - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Anomers of D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical features of D-lyxofuranose, with a particular focus on its anomeric forms. It details the structural characteristics that define this important monosaccharide and presents experimental methodologies for its characterization, catering to the needs of researchers in carbohydrate chemistry and drug discovery.
Core Stereochemistry of this compound
This compound is a pentose monosaccharide, meaning it is a sugar with five carbon atoms that exists in a five-membered ring structure known as a furanose ring. The "D" designation in its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4 in the furanose form). In this compound, the hydroxyl group on C4 is on the same side as the exocyclic CH2OH group in the Fischer projection of its open-chain form, D-lyxose.
The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical properties and biological activity. In this compound, the hydroxyl groups at C2 and C3 are on opposite sides of the ring relative to the hydroxyl group at C1 in the β-anomer. Specifically, the IUPAC name for β-D-lyxofuranose is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.
Anomers of this compound: α and β Forms
The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral center at the anomeric carbon (C1). This results in the formation of two diastereomers known as anomers: α-D-lyxofuranose and β-D-lyxofuranose. These anomers differ only in the configuration of the hydroxyl group at C1.
-
α-D-Lyxofuranose : In the α-anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring from the CH2OH group at C4. The IUPAC name for α-D-lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.
-
β-D-Lyxofuranose : In the β-anomer, the hydroxyl group at the anomeric carbon is on the same side of the ring as the CH2OH group at C4.
In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the α and β furanose and pyranose anomers. While the pyranose forms are generally more stable, the furanose forms are important intermediates and are found in various biologically significant molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-lyxose, the α-anomer is the most populated species.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the anomers of this compound.
| Property | α-D-Lyxofuranose | β-D-Lyxofuranose | Reference |
| Molecular Formula | C5H10O5 | C5H10O5 | |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol | |
| CAS Number | 25545-04-4 | 7687-39-0 | |
| IUPAC Name | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
Experimental Protocols for Anomer Characterization
The determination of the stereochemistry and the differentiation of anomers of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The anomeric configuration can be determined by analyzing the coupling constants between protons on the furanose ring, particularly the coupling constant between H1 and H2 (³J(H1,H2)).
Generalized Protocol for ¹H NMR Analysis of this compound Anomers:
-
Sample Preparation : Dissolve a sample of D-lyxose in deuterium oxide (D₂O) to allow for mutarotation and to avoid the large solvent peak of water.
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. For complex spectra with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be used to obtain individual spectra of different anomers in a mixture, though this is more applicable to fluorinated sugar analogues.
-
Spectral Analysis :
-
Anomeric Proton Chemical Shift : The chemical shift of the anomeric proton (H1) is typically downfield from the other sugar protons. In many furanoses, the anomeric proton of the α-anomer is shifted downfield relative to the β-anomer.
-
³J(H1,H2) Coupling Constant : The magnitude of the ³J(H1,H2) coupling constant is diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.
-
For α-furanoses (1,2-cis relationship), the ³J(H1,H2) coupling constant is typically in the range of 3–5 Hz.
-
For β-furanoses (1,2-trans relationship), the ³J(H1,H2) coupling constant is generally smaller, around 0–2 Hz.
-
-
-
NOE Spectroscopy : Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons. For this compound, NOE correlations between H1 and other protons on the ring can help to confirm the anomeric configuration and the overall conformation of the furanose ring.
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the furanose ring.
Generalized Workflow for X-ray Crystallography of this compound Derivatives:
-
Crystal Growth : Grow single crystals of a this compound derivative suitable for X-ray diffraction. Obtaining crystals of the underivatized sugar can be challenging.
-
Data Collection : Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement : Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structural Analysis : Analyze the resulting structure to determine the precise stereochemistry at each chiral center, the conformation of the furanose ring (e.g., envelope or twist conformation), and the packing of the molecules in the crystal lattice. While no crystal structure for underivatized this compound is readily available, the structure of a derivative has been determined, confirming the configuration at C5.
Visualizations
The following diagrams illustrate the key structures and relationships discussed in this guide.
Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.
Caption: Relationship between the anomeric carbon and the two anomers.
Caption: Workflow for the NMR-based identification of this compound anomers.
An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxofuranose, a pentose sugar, is a critical building block in the synthesis of various biologically active molecules, most notably nucleoside analogues with potential therapeutic applications. As the furanose form of D-lyxose, its unique stereochemistry offers a valuable chiral pool for asymmetric synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical relationships and synthetic pathways.
Physical Properties of this compound
The physical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry. While some experimental data for the free sugar is limited, predicted values and data for its anomers and derivatives provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Appearance | Solid powder (for anomers) | [3][4] |
| Melting Point | Data not available for the free furanose form. Related monosaccharides like D-glucose and D-fructose melt around 146°C and 103-105°C, respectively. | [3] |
| Boiling Point (Predicted) | 375.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in DMSO. As a polyhydroxy compound, it is expected to be soluble in water. | [3][4][5] |
| Optical Rotation ([α]D) | Data for the specific furanose form is not readily available. The direction and magnitude of optical rotation are highly dependent on the anomeric form (α or β) and the ring structure (furanose or pyranose). |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a cyclic hemiacetal, with the hydroxyl groups and the anomeric carbon being the primary sites of chemical modification.
-
Anomerism: In solution, D-lyxose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose structures. The furanose form exists as two anomers, α-D-lyxofuranose and β-D-lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).[6]
-
Glycosylation: The anomeric hydroxyl group is reactive and can be replaced by various nucleophiles to form glycosides. This reaction is fundamental to the synthesis of nucleoside analogues, where a nitrogenous base is attached to the anomeric carbon.[7]
-
Esterification and Etherification: The hydroxyl groups of this compound can be readily converted to esters (e.g., acetates) and ethers to protect them during synthetic transformations or to modify the molecule's properties. Acetylation is a common first step in nucleoside synthesis to activate the sugar.[7]
-
Oxidation and Reduction: The aldehyde group in the open-chain form of D-lyxose can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl groups can also undergo selective oxidation.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
A small, dry sample of the crystalline this compound anomer is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A sharp melting point range is indicative of a pure compound.
Determination of Solubility
The solubility of this compound in various solvents is crucial for its use in reactions and for purification.
Methodology (Gravimetric Analysis):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.
-
The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient time to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear, saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated in terms of grams per 100 mL of solvent.[1]
Determination of Specific Rotation (Polarimetry)
Optical activity is a defining characteristic of chiral molecules like this compound.
Methodology:
-
A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
A polarimeter is calibrated using the pure solvent (blank).
-
The prepared solution is placed in a sample tube of a known path length (l, in decimeters).
-
Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.
-
The observed angle of rotation (α) is measured.
-
The specific rotation [α]D is calculated using the formula: [α]D = α / (l × c).[9][10]
Synthesis of α-D-Lyxofuranosyl Benzimidazoles
This protocol outlines a general procedure for the synthesis of nucleoside analogues, a key application of this compound.[7]
Methodology:
-
Acetylation of D-Lyxose: D-lyxose is treated with an acetylating agent, such as acetic anhydride in the presence of a catalyst, to protect the hydroxyl groups and form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.
-
Condensation (Glycosylation): The acetylated this compound is then condensed with a heterocyclic base (e.g., a substituted benzimidazole) in the presence of a Lewis acid catalyst. This reaction forms the N-glycosidic bond.[7]
-
Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically by treatment with a base such as methanolic ammonia, to yield the final nucleoside analogue.[7]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of this compound and its derivatives.
Methodology:
-
A small sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to determine the connectivity of atoms, the stereochemistry of the chiral centers, and the conformation of the furanose ring.[11][12]
Visualizations
Equilibrium of D-Lyxose in Solution
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. scribd.com [scribd.com]
- 3. hplmachining.com [hplmachining.com]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westlab.com [westlab.com]
- 9. Virtual Labs [cds-iiith.vlabs.ac.in]
- 10. cdn.pasco.com [cdn.pasco.com]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
D-Lyxofuranose CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Lyxofuranose, a pentose sugar of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and its role as a synthetic building block, particularly in the development of novel therapeutics.
Core Chemical Identity
This compound is the five-membered ring isomer of the aldopentose sugar D-lyxose. In aqueous solution, D-lyxose exists in equilibrium between its open-chain form and its cyclic furanose and pyranose structures, with the furanose form being a significant contributor. The anomeric carbon in the furanose ring gives rise to two stereoisomers: α-D-Lyxofuranose and β-D-Lyxofuranose.
| Identifier | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol |
| General CAS Number | 532-20-7[1] |
| α-D-Lyxofuranose CAS | 25545-04-4 |
| β-D-Lyxofuranose CAS | 7687-39-0 |
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not widely published. The data presented below is a combination of available experimental data and predicted values. It is soluble in DMSO.
| Property | Value | Data Type |
| Boiling Point | 375.4 ± 42.0 °C | Predicted |
| Density | 1.681 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DMSO | Experimental |
Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectral data has been reported for α-D-Lyxofuranose.
Experimental Protocols
While a detailed, standalone synthesis protocol for this compound is not commonly published, its preparation is a fundamental step in the synthesis of its derivatives. The general approach involves the use of D-lyxose as the starting material, which itself can be synthesized from more common sugars like D-arabinose. The cyclization to the furanose form is a spontaneous process in solution.
General Synthetic Strategy for D-Lyxofuranoside Derivatives:
A common synthetic route for producing derivatives of this compound for applications such as antiviral drug development involves a multi-step process.[2] This strategy is crucial for creating nucleoside analogs where the sugar moiety is this compound.
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxose are first protected, typically through acetylation, to form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose. This step enhances the solubility of the sugar in organic solvents and activates the anomeric carbon for the subsequent glycosylation reaction.
-
Glycosylation: The protected this compound is then coupled with a heterocyclic base (a nucleobase or an analog) in a glycosylation reaction. This step forms the crucial bond between the sugar and the base.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Biological Significance and Applications in Drug Development
This compound is a key structural component of some natural products and serves as a versatile chiral building block in the synthesis of biologically active molecules.[2] Its primary significance in drug development is in the synthesis of nucleoside analogs with potential therapeutic activities.
Antiviral Activity of D-Lyxofuranosyl Nucleosides:
Several studies have focused on the synthesis and biological evaluation of nucleoside analogs containing this compound. For instance, certain 2-substituted α-D-lyxofuranosyl benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.
It is important to note that the biological activity is associated with the derivative, not the unmodified this compound. The sugar itself is not known to be a signaling molecule or to have a direct role in metabolic pathways.
Logical Workflow: Synthesis of D-Lyxofuranoside Nucleosides
The following diagram illustrates the general workflow for the synthesis of D-Lyxofuranoside nucleosides, a key application of this compound in drug development.
Caption: Synthetic workflow for D-Lyxofuranoside nucleoside analogs.
References
An In-depth Technical Guide to the Furanose Form of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a pentose monosaccharide, is a key building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] Like other aldopentoses, D-lyxose exists in equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. While the pyranose form is predominant in aqueous solutions, a comprehensive understanding of the furanose form is crucial for researchers in drug development and carbohydrate chemistry due to its potential role in the biological activity and as a synthetic intermediate.[1][2] This guide provides a detailed technical overview of the furanose form of D-lyxose, focusing on its structural characteristics, quantitative analysis, and the experimental protocols for its study.
Structural Conformation of D-Lyxofuranose
The furanose form of D-lyxose, this compound, is a five-membered ring formed by the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization results in the formation of a new chiral center at C1, the anomeric carbon, giving rise to two anomers: α-D-lyxofuranose and β-D-lyxofuranose.[3]
The conformation of the furanose ring is not planar and is typically described by a pseudorotational itinerary, with two common puckered conformations being the envelope (E) and twist (T) forms. Computational studies on methyl α-D-lyxofuranoside have been performed to understand the conformational space of the this compound ring. These studies, using density functional theory, have identified several low-energy conformers, highlighting the flexibility of the furanose ring.[4][5]
Quantitative Analysis of D-Lyxose in Solution
In aqueous solution, D-lyxose exists as an equilibrium mixture of its different isomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of these anomers. Studies have shown that D-lyxose predominantly exists in the pyranose form.
| Anomer | Percentage in D2O at 298 K |
| α-D-lyxopyranose | 66% (±5%) |
| β-D-lyxopyranose | 34% (±5%) |
| This compound (α and β) | <1% |
| Open-chain form | Trace amounts |
Table 1: Equilibrium composition of D-lyxose anomers in deuterium oxide (D2O) at 298 K as determined by 1H NMR spectroscopy.[2]
While the furanose forms are minor components at equilibrium, their transient formation and reactivity can be significant in certain chemical reactions and biological processes.
Experimental Protocols
NMR Spectroscopy for Anomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for identifying and quantifying the different anomers of D-lyxose in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of D-lyxose in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution of anomeric proton signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between scans.
-
Spectral Analysis: Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) of the α- and β-pyranose and furanose forms based on their characteristic chemical shifts and coupling constants. Integration of the anomeric proton signals allows for the determination of the relative abundance of each anomer.[2]
Typical Chemical Shifts for D-Lyxose Anomers in D₂O:
| Anomer | C1 Chemical Shift (ppm) | H1 Chemical Shift (ppm) |
| α-D-lyxopyranose | ~95.5 | ~5.2 |
| β-D-lyxopyranose | ~95.9 | ~4.6 |
| α-D-lyxofuranose | Not reported in detail | Not reported in detail |
| β-D-lyxofuranose | Not reported in detail | Not reported in detail |
Table 2: Approximate ¹³C and ¹H NMR chemical shifts for the anomeric center of D-lyxose anomers in D₂O. Note that the signals for the furanose forms are often too low in intensity to be accurately assigned in a standard 1D spectrum of an equilibrium mixture.
Synthesis of this compound Derivatives
The synthesis of specific this compound derivatives is essential for studying their biological activities and for use as synthetic intermediates.
Example Protocol: Synthesis of Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside
This protocol describes a multi-step synthesis starting from a protected D-allofuranose to yield a D-lyxofuranoside derivative.
-
Starting Material: 1,2:5,6-di-O-isopropylidine-α-D-allofuranose.
-
Key Steps: The synthesis involves a series of protection, deprotection, and fluorination steps. The introduction of the fluorine atoms often requires specific reagents like diethylaminosulfur trifluoride (DAST).
-
Purification: Purification at each step is typically achieved through column chromatography on silica gel.
-
Characterization: The structure of the final product and intermediates is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[6]
Logical Workflow for Carbohydrate Analysis
The following diagram illustrates a general workflow for the analysis of a carbohydrate like D-lyxose, from sample preparation to structural elucidation and quantitative analysis.
Conclusion
While the furanose form of D-lyxose is a minor component in the equilibrium mixture in solution, its unique structural features and potential as a synthetic precursor make it an important subject of study for carbohydrate chemists and drug development professionals. The methodologies outlined in this guide, particularly high-field NMR spectroscopy and specific synthetic protocols, are essential tools for the detailed characterization of this compound and its derivatives. Further research into the specific biological roles of this compound-containing molecules may reveal novel therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 2,3-dideoxy-2,3-difluorofuranose with the D-lyxo configuration. An intramolecular rearrangement of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside observed during the attempted synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial Studies on D-Lyxofuranose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxofuranose, a pentose sugar, and its derivatives have emerged as a significant scaffold in medicinal chemistry. The unique stereochemistry of the lyxofuranose ring allows for the synthesis of nucleoside and iminosugar analogues with diverse biological activities. Initial investigations have primarily focused on their potential as antiviral agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the foundational studies on this compound derivatives, detailing their synthesis, biological evaluation, and structure-activity relationships.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available sugars like D-lyxose or D-ribose, which are then subjected to a series of chemical transformations to introduce desired functional groups and to construct the furanose ring.
Synthesis of Lyxofuranosyl Benzimidazole Nucleosides
A notable class of this compound derivatives are the benzimidazole nucleosides, which have been investigated for their antiviral properties. The general synthetic approach involves the condensation of a protected this compound derivative with a substituted benzimidazole.[1]
Experimental Protocol: Synthesis of 2-Substituted α-D-lyxofuranosyl Benzimidazoles [1]
-
Protection of D-Lyxose: D-lyxose is first peracetylated to protect the hydroxyl groups, typically yielding 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.
-
Glycosylation: The protected lyxofuranose is then condensed with a substituted benzimidazole, such as 2,5,6-trichlorobenzimidazole, in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside linkage. This reaction typically yields the α-anomer as the major product.
-
Deprotection: The acetyl protecting groups are removed using standard conditions, such as treatment with methanolic ammonia, to yield the free nucleoside.
-
Functionalization: The 2-position of the benzimidazole ring can be further modified. For example, a 2-chloro substituent can be displaced with various amines (e.g., methylamine, cyclopropylamine, isopropylamine) to generate a library of analogues. Thioether derivatives can be prepared by condensing the protected sugar with a benzimidazole-2-thione followed by alkylation.[1]
Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose Derivatives as Fucosidase Inhibitors
Iminosugar derivatives of lyxofuranose have shown potent inhibitory activity against glycosidases. A key intermediate in the synthesis of these compounds is a nitrone derived from D-ribose.[2]
Experimental Protocol: Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose [2]
-
Nitrone Formation: D-ribose is converted to a 4,5-dideoxy-4-hydroxylamino-3,4-O-isopropylidene-L-lyxofuranose nitrone.
-
Hydrolysis: The nitrone is then hydrolyzed with aqueous sulfur dioxide to yield the target 4-amino-4,5-dideoxy-L-lyxofuranose.[2]
-
Cycloaddition for Iminosugar Analogues: Alternatively, the nitrone can undergo 1,3-dipolar cycloaddition with enol ethers to produce related iminosugar derivatives.[2]
Biological Activity and Structure-Activity Relationships
Initial studies on this compound derivatives have primarily focused on two main areas of biological activity: antiviral effects and enzyme inhibition.
Antiviral Activity against Human Cytomegalovirus (HCMV)
Several α-D- and α-L-lyxofuranosyl benzimidazoles have been evaluated for their activity against herpesviruses, particularly HCMV.[1]
Structure-Activity Relationship (SAR) for Antiviral Activity: [1]
-
Stereochemistry: For the benzimidazole nucleosides, the α-L-isomers were generally more active against the AD169 strain of HCMV compared to the α-D-isomers.[1]
-
5'-Deoxy Modification: The 5'-deoxy analogues in the α-L-lyxose series were the most potent, with IC50 values in the sub-micromolar range.[1]
-
Substitution at the 2-position of Benzimidazole:
-
Halogens: 2-Halogen derivatives were found to be active against the Towne strain of HCMV.[1]
-
Amino Groups: 2-Isopropylamino and 2-cyclopropylamino derivatives were significantly less active.[1]
-
Thioethers: Methylthio and benzylthio derivatives were either inactive or weakly active with poor separation from cytotoxicity.[1]
-
Experimental Protocol: HCMV Plaque Reduction Assay
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., Towne or AD169 strain).
-
Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to untreated controls, is calculated.
Enzyme Inhibition: α-L-Fucosidase
4-Amino-4,5-dideoxy-L-lyxofuranose and its derivatives have been identified as potent inhibitors of α-L-fucosidase from bovine kidney.[2]
Structure-Activity Relationship (SAR) for Fucosidase Inhibition: [2]
-
The parent 4-amino-4,5-dideoxy-L-lyxofuranose is a nanomolar inhibitor.[2]
-
A related heptitol derivative, formed via cycloaddition, also exhibited potent inhibition in the same nanomolar range, suggesting that the core amino-sugar structure is crucial for activity.[2]
Experimental Protocol: α-L-Fucosidase Inhibition Assay [2]
-
Enzyme and Substrate Preparation: A solution of α-L-fucosidase from bovine kidney and a solution of the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside are prepared in an appropriate buffer (e.g., citrate buffer, pH 4.5).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by the addition of a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The inhibitory activity is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor. The Ki value, or inhibition constant, can be determined from these data.
Quantitative Data Summary
The following tables summarize the quantitative data from the initial studies on this compound derivatives.
Table 1: Antiviral Activity of Lyxofuranosyl Benzimidazole Derivatives against HCMV (Towne Strain) [1]
| Compound | Stereochemistry | 2-Substituent | 5'-Modification | IC50 (µM) - Plaque Assay | IC90 (µM) - Yield Reduction |
| Analogue 1 | α-L | Cl | OH | 0.2 - 0.4 | 0.2 - 2 |
| Analogue 2 | α-L | Br | OH | 0.2 - 0.4 | 0.2 - 2 |
| Analogue 3 | α-L | Isopropylamino | OH | 60 - 100 | 17 - 100 |
| Analogue 4 | α-L | Cyclopropylamino | OH | 60 - 100 | 17 - 100 |
| Analogue 5 | α-L | Cl | H (deoxy) | 0.2 - 0.4 | 0.2 - 2 |
| Analogue 6 | α-L | Br | H (deoxy) | 0.2 - 0.4 | 0.2 - 2 |
Table 2: α-L-Fucosidase Inhibitory Activity of L-Lyxofuranose Derivatives [2]
| Compound | Ki (nM) |
| 4-amino-4,5-dideoxy-L-lyxofuranose | 10 |
| 1,2,5,6-tetradeoxy-2,5-imino-L-altroheptitol | 8 |
Visualizations
Signaling Pathways and Experimental Workflows
While direct modulation of complex intracellular signaling cascades by this compound derivatives has not been extensively reported in initial studies, their mechanism of action can be depicted as a direct inhibition of key viral or cellular processes. The following diagrams illustrate the logical flow of their action and the experimental workflow for their evaluation.
Caption: Proposed mechanism of antiviral action of this compound nucleoside analogues against HCMV.
Caption: Mechanism of α-L-fucosidase inhibition by L-lyxofuranose iminosugar derivatives.
Caption: General experimental workflow for the study of this compound derivatives.
Conclusion
The initial studies on this compound and its derivatives have established this scaffold as a valuable starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of lyxofuranosyl nucleosides as potent antiviral compounds, particularly against HCMV, and of lyxofuranose-based iminosugars as effective enzyme inhibitors. The detailed synthetic protocols and quantitative biological data provide a solid foundation for further research in this area. Future work will likely focus on expanding the diversity of this compound derivatives, exploring a wider range of biological targets, and elucidating their mechanisms of action in greater detail, including their potential impact on cellular signaling pathways downstream of their primary targets.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose derivatives and their evaluation as fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Glycan: A Technical Guide to the Biological Significance of D-Lyxofuranose
December 2025
Abstract
D-Lyxofuranose, the five-membered ring structure of the pentose sugar D-lyxose, presents a compelling enigma in the landscape of glycobiology. While its precursor, D-lyxose, is a known metabolite in certain microbial pathways, the natural occurrence of this compound within complex carbohydrates, glycoproteins, or glycolipids remains largely undocumented. This technical guide provides a comprehensive overview of the current understanding of D-lyxose metabolism and explores the burgeoning significance of this compound as a synthetic building block in the development of novel therapeutics, particularly nucleoside analogs. The conspicuous absence of this compound in naturally occurring bioactive molecules is a noteworthy observation that warrants further investigation. This whitepaper details the known metabolic fates of D-lyxose, summarizes the biological activities of synthetic D-lyxofuranosides, and provides an overview of relevant experimental methodologies for the target audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a monosaccharide, specifically the furanose form of the aldopentose sugar D-lyxose.[1] In aqueous solution, D-lyxose, like other sugars, exists as an equilibrium mixture of its open-chain and cyclic furanose and pyranose forms. The furanose form is characterized by a five-membered tetrahydrofuran ring. While D-lyxose itself is a known intermediate in the metabolism of some microorganisms, the biological significance of its furanose isomer, this compound, is primarily emerging from the field of synthetic medicinal chemistry. The lyxofuranose scaffold provides a unique stereochemical arrangement that is being exploited in the design of bioactive molecules with potential therapeutic applications.[2]
Metabolic Pathways of D-Lyxose
The biological relevance of this compound is intrinsically linked to the metabolism of its precursor, D-lyxose. In organisms that can utilize D-lyxose, the primary metabolic entry point is its isomerization to D-xylulose, a ketopentose that is an intermediate in the pentose phosphate pathway. This conversion is catalyzed by the enzyme D-lyxose isomerase.
D-Lyxose Isomerase Pathway
The most well-characterized pathway for D-lyxose catabolism involves the enzyme D-lyxose isomerase (EC 5.3.1.15). This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the pentose phosphate pathway. This pathway is found in various bacteria.
Biological Significance of this compound in Synthetic Molecules
While the natural occurrence of this compound remains elusive, its synthetic incorporation into nucleoside analogs has demonstrated significant biological activity, particularly in the realm of antiviral drug discovery. The unique stereochemistry of the lyxofuranosyl moiety can influence the binding of these analogs to viral enzymes, leading to the inhibition of viral replication.
Antiviral Nucleoside Analogs
Research into the antiviral properties of synthetic nucleosides has explored the use of this compound as the sugar component. A notable study involved the synthesis and evaluation of α-D- and α-L-lyxofuranosyl derivatives of benzimidazoles for their activity against herpesviruses, specifically Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV). While most of the tested compounds were either inactive or exhibited weak activity against HSV-1, certain 2-halogenated 5-deoxy-α-L-lyxofuranosyl analogues displayed potent activity against the Towne strain of HCMV.[3]
| Compound | Target Virus | Assay | IC₅₀ (µM) |
| 2-chloro-5-deoxy-α-L-lyxofuranosyl derivative | HCMV | Plaque Assay | 0.2 - 0.4 |
| 2-bromo-5-deoxy-α-L-lyxofuranosyl derivative | HCMV | Plaque Assay | 0.2 - 0.4 |
| 2-isopropylamino derivative | HCMV | Plaque Assay | 60 - 100 |
| 2-cyclopropylamino derivative | HCMV | Plaque Assay | 60 - 100 |
| Table 1: Anti-HCMV Activity of Synthetic Lyxofuranosyl Benzimidazole Derivatives. Data sourced from[3]. |
These findings underscore the potential of the this compound scaffold as a template for the design of novel antiviral agents. The specific stereochemical configuration of the sugar is critical for biological activity.[2]
The Absence of this compound in Natural Products: A Noteworthy Observation
Despite extensive research into natural products from marine, fungal, and bacterial sources, there is a conspicuous lack of reports on the isolation of molecules containing a this compound moiety. While various other pentoses, such as D-xylose and D-arabinose, are known components of bacterial exopolysaccharides and other natural products, D-lyxose and its furanose form appear to be rare in nature's biosynthetic repertoire. This absence could be due to several factors, including the lack of specific glycosyltransferases capable of incorporating this compound into larger structures or the potential instability of such linkages. This intriguing gap in our knowledge presents an opportunity for future research to investigate the biosynthetic constraints that may prevent the natural utilization of this compound.
Experimental Methodologies
Analysis of D-Lyxose Metabolism
The study of D-lyxose metabolism in microorganisms typically involves a combination of genetic and biochemical approaches.
Workflow for Characterizing D-Lyxose Metabolic Pathway:
A typical D-lyxose isomerase assay involves incubating the enzyme with D-lyxose and measuring the formation of D-xylulose over time. The product can be quantified using colorimetric methods or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Synthesis of D-Lyxofuranoside Analogs
The synthesis of D-lyxofuranoside analogs, such as the antiviral benzimidazole derivatives, is a multi-step process that requires expertise in carbohydrate chemistry. A general synthetic scheme is outlined below.
General Synthetic Scheme for Nucleoside Analogs:
The key step is the glycosylation reaction, where the protected lyxofuranose (the glycosyl donor) is coupled with the desired heterocyclic base. The stereochemical outcome of this reaction is crucial and often requires careful optimization of reaction conditions.
Conclusion and Future Perspectives
The biological significance of this compound is a tale of two distinct narratives. On one hand, its apparent absence in natural products suggests it is a road less traveled by evolution in the construction of complex glycans. This "negative" result is in itself significant, prompting questions about the substrate specificity of glycosyltransferases and the evolutionary pressures that have favored other pentose sugars.
On the other hand, the synthetic incorporation of this compound into nucleoside analogs has unveiled its potential as a valuable scaffold for the development of potent antiviral agents. The promising activity of certain D-lyxofuranosyl derivatives against HCMV highlights the importance of exploring "unnatural" sugar moieties in drug design.
Future research should focus on two key areas:
-
A Deeper Search for Natural D-Lyxofuranosides: The application of more sensitive and sophisticated analytical techniques to a wider range of biological sources may yet reveal the presence of this compound in nature.
-
Expansion of Synthetic D-Lyxofuranoside Libraries: The synthesis and biological evaluation of a broader range of D-lyxofuranoside-containing molecules could lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]
- 2. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]
- 3. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-Lyxofuranose Nucleoside Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-lyxofuranose nucleoside analogues represent a class of synthetic nucleosides with significant potential in antiviral and anticancer drug development. Their structural similarity to natural nucleosides allows them to interact with viral or cellular enzymes, while the unique stereochemistry of the this compound sugar moiety can confer novel biological activities and improved therapeutic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound nucleoside analogues, with a focus on benzimidazole derivatives active against Human Cytomegalomegalovirus (HCMV).
Synthetic Strategies
The synthesis of this compound nucleoside analogues typically involves a multi-step process commencing with the protection of the hydroxyl groups of D-lyxose, followed by a crucial glycosylation step to couple the sugar moiety to a heterocyclic base, and concluding with deprotection and purification.
A common and effective strategy is the synthesis of an acetylated this compound derivative, which serves as a stable glycosyl donor for the subsequent N-glycosylation reaction with a chosen nucleobase. This approach allows for good yields and control over the anomeric stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose (Glycosyl Donor)
This protocol outlines the preparation of the activated sugar donor, 1,2,3,5-tetra-O-acetyl-D-lyxofuranose, from D-lyxose.
Materials:
-
D-lyxose
-
Acetic anhydride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Di-isopropyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acetylation of D-lyxose: In a round-bottom flask, suspend D-lyxose in a mixture of acetic anhydride and pyridine.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture again in an ice bath and add di-isopropyl ether. Continue stirring in the ice bath for 4 hours.
-
Neutralize the reaction by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,5-tetra-O-acetyl-D-lyxofuranose as an oil.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Glycosylation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose with 2,5,6-Trichlorobenzimidazole
This protocol details the coupling of the activated sugar with the heterocyclic base.
Materials:
-
1,2,3,5-Tetra-O-acetyl-D-lyxofuranose
-
2,5,6-Trichlorobenzimidazole
-
Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, dissolve 2,5,6-trichlorobenzimidazole in anhydrous acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.
-
Glycosylation: In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose in anhydrous acetonitrile.
-
Cool the sugar solution to 0°C and add the silylated nucleobase solution.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected nucleoside analogue.
Protocol 3: Deprotection of the Nucleoside Analogue
This protocol describes the removal of the acetyl protecting groups to yield the final this compound nucleoside analogue.
Materials:
-
Protected nucleoside analogue
-
Methanolic ammonia (saturated at 0°C)
-
Methanol
-
Round-bottom flask
Procedure:
-
Dissolve the protected nucleoside analogue in methanol in a round-bottom flask.
-
Add a solution of saturated methanolic ammonia.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the final compound by silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Antiviral Activity of 2-Substituted-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazoles against Human Cytomegalovirus (HCMV)
| Compound | R-group at C2 | IC₅₀ (µM) - Towne Strain[1][2] | IC₅₀ (µM) - AD169 Strain[2] |
| 1 | Cl | >100 | >100 |
| 2 | Br | 60-100 | Not Reported |
| 3 | NHCH₃ | >100 | >100 |
| 4 | NH-cyclopropyl | 60-100 | Not Reported |
| 5 | NH-isopropyl | 60-100 | Not Reported |
| 6 | SCH₃ | >100 | >100 |
| 7 | S-benzyl | Weakly active | Not Reported |
IC₅₀ values were determined by plaque reduction or yield reduction assays.
Table 2: Characterization Data for a Representative this compound Nucleoside Analogue
| Compound | Formula | M.p. (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 2-Chloro-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazole | C₁₂H₁₁Cl₃N₂O₄ | 185-187 | 8.25 (s, 1H), 8.15 (s, 1H), 6.45 (d, J=4.0 Hz, 1H, H-1'), 5.40 (d, J=5.5 Hz, 1H, OH-2'), 5.25 (d, J=4.5 Hz, 1H, OH-3'), 4.80 (t, J=5.0 Hz, 1H, OH-5'), 4.40 (m, 1H, H-2'), 4.25 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.60 (m, 2H, H-5') | 145.2, 142.8, 132.5, 125.4, 120.1, 112.9, 87.9, 82.1, 78.5, 75.3, 61.8 |
Note: Specific NMR data can vary slightly based on solvent and instrument.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound nucleoside analogues.
Caption: Potential mechanisms of action for this compound benzimidazole nucleoside analogues against HCMV.
References
Protocols for the Chemical Synthesis of D-Lyxofuranose
Application Note: This document provides detailed protocols for the chemical synthesis of D-Lyxofuranose, a pentose sugar of significant interest in the fields of drug development and biochemical research. The synthesis commences with the readily available starting material, D-xylose, and proceeds through a three-step sequence involving protection, epimerization, and deprotection. The described methods are designed to be accessible to researchers and scientists with a background in organic chemistry.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following key stages:
-
Protection: The hydroxyl groups of D-xylose are protected using acetone to form 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. This step ensures the regioselectivity of the subsequent epimerization reaction.
-
Epimerization: The stereochemistry at the C-3 position of the protected xylofuranose is inverted to the lyxo configuration. This is accomplished via an oxidation-reduction sequence. The C-3 hydroxyl group is first oxidized to a ketone using a Swern oxidation, followed by stereoselective reduction to yield the desired lyxo-isomer.
-
Deprotection: The isopropylidene protecting groups are removed under mild acidic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Protection | D-Xylose | Acetone, Antimony pentachloride | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | 89.2% |
| 2a | Epimerization (Oxidation) | 1,2-O-Isopropylidene-α-D-xylofuranose | Oxalyl chloride, DMSO, Triethylamine | 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose | ~92% (estimated) |
| 2b | Epimerization (Reduction) | 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose | Sodium borohydride | 1,2-O-Isopropylidene-β-D-lyxofuranose | High (predominantly the lyxo isomer)[1] |
| 3 | Deprotection | 1,2-O-Isopropylidene-β-D-lyxofuranose | Amberlite IR-120 H+ resin, Methanol | This compound | High (qualitative)[2] |
Experimental Protocols
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose[1]
Materials:
-
D-Xylose (10.0 g)
-
Acetone (200 ml)
-
Antimony pentachloride (89.7 mg)
-
Molecular Sieves 3A (20 g)
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add D-xylose (10.0 g) and acetone (200 ml).
-
Add antimony pentachloride (89.7 mg) to the mixture.
-
Set up a reflux condenser with a tube containing Molecular Sieves 3A (20 g) between the flask and the condenser to dry the refluxing solvent.
-
Reflux the mixture with stirring in a water bath at 60°C for 5 hours.
-
After the reaction is complete, cool the solution and add a small amount of pyridine to neutralize the catalyst.
-
Remove the acetone by distillation under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the benzene by distillation under reduced pressure.
-
Purify the resulting residue by distillation under reduced pressure (94-97°C / 3 mmHg) to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (13.7 g, 89.2% yield).
Step 2a: Epimerization - Swern Oxidation of 1,2-O-Isopropylidene-α-D-xylofuranose
Materials:
-
1,2-O-Isopropylidene-α-D-xylofuranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure: (Adapted from a general Swern oxidation protocol)[3][4][5][6][7]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) and cool to -78°C.
-
Slowly add a solution of DMSO (2.0 mmol) in anhydrous dichloromethane (2 mL) to the oxalyl chloride solution, maintaining the temperature below -60°C.
-
Stir the mixture for 10 minutes at -78°C.
-
Slowly add a solution of 1,2-O-isopropylidene-α-D-xylofuranose (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Add triethylamine (5.0 mmol) dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at -78°C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. The product is used in the next step without further purification.
Step 2b: Epimerization - Reduction of 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose
Materials:
-
Crude 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure: (Adapted from the reduction of a similar substrate)[1]
-
Dissolve the crude 1,2-O-isopropylidene-α-D-ribo-hexofuran-3-ulose in methanol and cool the solution to 0°C.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add acetic acid to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1,2-O-isopropylidene-β-D-lyxofuranose. The product can be purified by column chromatography on silica gel.
Step 3: Deprotection of 1,2-O-Isopropylidene-β-D-lyxofuranose
Materials:
-
1,2-O-Isopropylidene-β-D-lyxofuranose
-
Amberlite IR-120 H⁺ resin
-
Methanol
Procedure: (Adapted from a mild deprotection method)[2]
-
To a solution of 1,2-O-isopropylidene-β-D-lyxofuranose in methanol, add Amberlite IR-120 H⁺ resin (e.g., 8 equivalents).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction progress by TLC.
-
Once the deprotection is complete, filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Logical Workflow of this compound Synthesis
Caption: Synthetic pathway for this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of D-Lyxofuranose, a pentose sugar of significant interest in glycobiology and drug discovery. The following sections detail the principles and methodologies for the structural elucidation and quantification of this compound, ensuring accurate and reproducible results in a research and development setting.
Introduction
This compound is the furanose form of the monosaccharide D-lyxose. Its structural characterization is crucial for understanding its role in biological systems and for its application in the synthesis of nucleoside analogues and other bioactive molecules. Accurate analytical characterization is paramount for quality control and for elucidating structure-activity relationships. This document outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Quantitative Data
While experimental NMR data for this compound is not extensively published in readily available databases, theoretical calculations and data from related furanoses provide expected chemical shift ranges. Computational studies have been performed on α-D-lyxofuranose to determine its ¹³C NMR chemical shifts[1]. The following table summarizes the expected ¹³C NMR chemical shifts for α-D-lyxofuranose based on computational analysis.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |
| C1 | ~103 |
| C2 | ~77 |
| C3 | ~74 |
| C4 | ~82 |
| C5 | ~63 |
Note: Actual chemical shifts can vary depending on the solvent, temperature, and pH.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. For volatile analysis, derivatization is often required.
Quantitative Data
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of monosaccharides after derivatization to increase their volatility. Trimethylsilyl (TMS) derivatives are frequently prepared for this purpose. The mass spectrum of the TMS derivative of this compound will exhibit characteristic fragmentation patterns.
| Derivative | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| α-D-Lyxofuranose, TMS | 438.85 | Characteristic fragments resulting from the loss of TMS groups and ring cleavage. |
| β-D-Lyxofuranose, TMS | 438.85 | Similar fragmentation pattern to the alpha anomer, with potential minor differences in ion intensities.[2] |
Experimental Protocol: GC-MS of TMS-Derivatized this compound
Objective: To determine the molecular weight and fragmentation pattern of this compound via GC-MS of its TMS derivative.
Materials:
-
This compound sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine
-
GC-MS system with a suitable capillary column (e.g., SE-54)
Procedure:
-
Derivatization:
-
Place 1-2 mg of the dry this compound sample in a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: SE-54 capillary column (or equivalent)
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Scan Speed: 1 scan/second
-
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of this compound. Due to the lack of a strong chromophore in monosaccharides, derivatization or specialized detectors are often employed for sensitive detection.
Quantitative Data
For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The retention time is used for qualitative identification.
| Parameter | Typical Value |
| Retention Time | Dependent on the column, mobile phase, and flow rate. |
| Limit of Detection (LOD) | ng to µg range, depending on the detector and derivatization agent. |
| Limit of Quantification (LOQ) | ng to µg range, depending on the detector and derivatization agent. |
Experimental Protocol: HPLC with Pre-column Derivatization and UV Detection
Objective: To quantify this compound using HPLC with pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and UV detection.
Materials:
-
This compound sample and standards
-
PMP solution (0.5 M in methanol)
-
Sodium hydroxide solution (0.3 M)
-
Hydrochloric acid solution (0.3 M)
-
Chloroform
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Derivatization:
-
To 100 µL of the this compound sample or standard solution, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Add 1 mL of water and extract with 1 mL of chloroform to remove excess PMP.
-
Collect the aqueous layer for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the PMP-derivatized this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information of this compound in its solid state, including bond lengths, bond angles, and stereochemistry.
Quantitative Data
Crystallographic data is typically deposited in crystallographic databases (e.g., Cambridge Crystallographic Data Centre - CCDC) and includes the following parameters:
| Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | Describes the symmetry of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the single-crystal structure of this compound.
Materials:
-
High-purity this compound
-
Suitable solvent(s) for crystallization (e.g., water, ethanol, acetone)
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or use other crystallization techniques (e.g., vapor diffusion, cooling) to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Select a suitable single crystal and mount it on the goniometer of the X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize radiation damage.
-
Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Data Analysis and Visualization:
-
Analyze the final structure for key geometric parameters.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Visualizations
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of D-Lyxofuranose from a Reaction Mixture
Introduction
D-Lyxofuranose, a pentose sugar, is a valuable chiral building block in synthetic organic chemistry and a key component in the synthesis of biologically active molecules, including antiviral nucleoside analogs. Its synthesis, often accomplished through epimerization of more common sugars or multi-step chemical transformations, results in a crude reaction mixture containing the desired this compound along with unreacted starting materials, reagents, side products, and other isomers. The effective purification of this compound is therefore a critical step to obtain a high-purity product suitable for downstream applications in research, drug discovery, and development.
These application notes provide detailed protocols for the purification of this compound from a typical reaction mixture, focusing on two primary methods: preparative column chromatography and crystallization. Additionally, methods for the analysis of the purified product to determine its purity and isomeric composition are described.
Data Presentation
The selection of a purification strategy often involves a trade-off between yield, purity, throughput, and resource requirements. The following table summarizes typical quantitative data for the purification of this compound using the protocols detailed in this document. These values are representative and may vary depending on the specific composition of the crude reaction mixture and the precise execution of the protocols.
| Purification Method | Typical Yield (%) | Purity (%) | Primary Advantages | Primary Disadvantages |
| Preparative Column Chromatography | 60 - 80 | > 95 | High resolution for complex mixtures, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Crystallization | 40 - 70 | > 99 | Yields highly pure crystalline product, scalable, cost-effective for large quantities. | Dependent on the compound's ability to crystallize, may require seeding, potential for lower initial recovery. |
| Combined Chromatography and Crystallization | 50 - 75 | > 99.5 | Achieves the highest level of purity, removes both closely related and dissimilar impurities. | Multi-step process increases time and potential for product loss. |
Experimental Workflow
A general workflow for the purification of this compound from a crude reaction mixture is depicted below. The process typically starts with a preliminary workup to remove bulk impurities, followed by one or more purification steps, and concludes with the analysis of the final product.
Caption: General Workflow for this compound Purification.
Experimental Protocols
Protocol 1: Purification by Preparative Column Chromatography
This protocol is suitable for the purification of this compound from reaction mixtures containing a variety of impurities with different polarities.
1. Materials and Equipment:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
Rotary evaporator
2. Procedure:
a. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous column bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.
b. Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the prepared column.
c. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 98:2 DCM:MeOH).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 DCM:MeOH) to facilitate the elution of this compound. The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
d. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Spot a small aliquot of each fraction onto a TLC plate, elute with an appropriate solvent system, and visualize the spots using a suitable stain.
-
Pool the fractions that contain the pure product.
e. Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a syrup or solid.
Protocol 2: Purification by Crystallization
This protocol is effective for obtaining high-purity this compound, particularly after an initial chromatographic purification step or if the crude mixture is relatively clean.
1. Materials and Equipment:
-
Partially purified this compound
-
Ethanol, absolute
-
Methanol, analytical grade
-
Water, deionized
-
Crystallization dish or Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
a. Solvent System Selection:
-
Based on the properties of similar sugars like D-xylose, a common solvent system for crystallization is a mixture of ethanol and water or methanol and ethanol.
-
Perform small-scale solubility tests to determine a suitable solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
b. Dissolution:
-
Place the this compound in a crystallization vessel.
-
Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and gently heat with stirring until the sugar is completely dissolved. Add more solvent in small portions if necessary.
c. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.
-
If no crystals form upon cooling, induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of this compound.
-
Once crystal formation begins, the vessel can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.
d. Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
Purity and Structural Analysis
The purity and identity of the purified this compound should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for assessing the purity of this compound and separating it from other isomers.[1]
-
Column: Anion-exchange column (e.g., prepared from polystyrene-based copolymer) or a chiral column (e.g., Chiralpak).[2]
-
Mobile Phase: For anion-exchange, an aqueous solution of sodium hydroxide (e.g., 20 mM) can be effective.[1] For chiral separations, a mixture of acetonitrile and water is often used.
-
Detector: Refractive Index Detector (RID) is commonly used for carbohydrates.
-
Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of this compound. It can also be used to determine the ratio of anomers (α and β) in solution.[3]
-
¹H NMR: Provides information on the proton environment in the molecule. The anomeric protons of the α- and β-furanose forms will have distinct chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of unique carbon atoms, confirming the molecular structure.
-
2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals.
The analysis of the anomeric ratio is important as this compound exists in equilibrium between its different cyclic forms in solution.[3]
Logical Relationships in Purification Strategy
The choice and sequence of purification steps are logically interconnected to achieve the desired level of purity efficiently.
Caption: Logical Flow of Purification Strategy.
Conclusion
The purification of this compound from a reaction mixture can be effectively achieved through preparative column chromatography and crystallization. The choice of method, or a combination thereof, will depend on the initial purity of the crude mixture and the final purity requirements. Column chromatography offers high resolution for complex mixtures, while crystallization provides a route to highly pure crystalline material. Thorough analytical characterization by HPLC and NMR is essential to confirm the purity and structural integrity of the final product. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of carbohydrate chemistry and drug development.
References
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural elucidation of D-Lyxofuranose using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in sample preparation, data acquisition, and spectral interpretation for the analysis of this compound and related furanose sugars.
Introduction to NMR Spectroscopy of this compound
D-Lyxose, a pentose monosaccharide, can exist in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. In solution, these forms are present as a mixture of anomers (α and β). NMR spectroscopy is an indispensable tool for characterizing the structural and conformational dynamics of these different forms of D-lyxose.[1] Specifically, ¹H and ¹³C NMR provide detailed information on the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the sugar's constitution, configuration, and conformation.
The furanose form, this compound, is of particular interest in various biological contexts and as a synthetic precursor. Distinguishing between the α and β anomers of this compound, as well as from the more predominant pyranose forms, requires careful analysis of chemical shifts (δ) and spin-spin coupling constants (J).
Data Presentation: ¹H and ¹³C NMR of this compound
Obtaining a complete, experimentally verified dataset for the ¹H and ¹³C NMR of both anomers of this compound from publicly available literature is challenging. The data presented below is a compilation based on available information for α-D-lyxofuranose and typical chemical shift ranges for furanose sugars. Researchers should consider this data as a reference and should perform complete 2D NMR analysis for unambiguous assignments of their own samples.
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for α-D-Lyxofuranose.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 96.0 - 104.0 |
| C2 | 75.0 - 80.0 |
| C3 | 70.0 - 75.0 |
| C4 | 80.0 - 85.0 |
| C5 | 60.0 - 65.0 |
| Note: The chemical shifts for anomeric carbons (C1) in furanose residues typically range from 96-104 ppm in their free reducing form.[2] The provided ranges are indicative and can vary based on solvent and temperature. |
Table 2: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers.
| Proton | Anomer | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| H1 | α | ~5.3 | ³J(H1,H2) ≈ 3-5 |
| H1 | β | ~5.1 | ³J(H1,H2) ≈ 0-2 |
| H2 | α, β | 4.0 - 4.3 | |
| H3 | α, β | 4.0 - 4.3 | |
| H4 | α, β | 4.0 - 4.3 | |
| H5a,b | α, β | 3.6 - 3.9 |
Note: The chemical shifts of anomeric protons of α-furanoses are usually shifted downfield relative to those of the β-furanoses.[1] The ³J(H1,H2) coupling constant is a key indicator of anomeric configuration in furanoses, with α-anomers generally showing a larger coupling constant than β-anomers.[1]
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the D-lyxose sample is of high purity to avoid interference from other carbohydrates or impurities.
-
Solvent Selection: Deuterated water (D₂O) is the most common solvent for carbohydrate NMR. It is recommended to use D₂O of high isotopic purity (≥99.9%).
-
Concentration: Prepare a solution of D-lyxose in D₂O at a concentration of 10-50 mg/mL. Higher concentrations can lead to viscosity issues, while lower concentrations may require longer acquisition times.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Commonly used standards for D₂O are 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).
-
pH Adjustment: The pH (or pD in D₂O) of the solution can influence the chemical shifts. It is advisable to adjust the pD to a neutral value (around 7.0) using dilute NaOD or DCl.
-
Equilibration: After dissolving, allow the sample to equilibrate for several hours at room temperature to ensure the anomeric equilibrium is reached before data acquisition.
NMR Data Acquisition
The following experiments are recommended for the comprehensive structural analysis of this compound.
-
¹H NMR (1D):
-
Purpose: To obtain an overview of the proton signals and their multiplicities.
-
Key Parameters:
-
Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
-
¹³C NMR (1D):
-
Purpose: To identify the number of carbon signals and their chemical environments.
-
Key Parameters:
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (³JHH), which helps in tracing the connectivity of the sugar ring protons.
-
Usefulness: Essential for assigning protons within a spin system.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Usefulness: A powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Usefulness: Crucial for identifying connections across glycosidic linkages in oligosaccharides and for confirming assignments within the monosaccharide unit.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To show correlations between all protons within a spin system, not just those that are directly coupled.
-
Usefulness: Helps to identify all the protons belonging to a specific furanose ring, even if some signals are overlapped in the 1D spectrum.
-
Data Processing and Interpretation
-
Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply baseline correction to ensure accurate integration.
-
Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ¹H).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different anomers and forms of D-lyxose present in the solution.
-
Assignment Strategy:
-
Start by identifying the anomeric proton (H1) signals in the ¹H spectrum, which are typically the most downfield non-exchangeable proton signals.
-
Use the COSY spectrum to "walk" around the furanose ring, assigning H2, H3, and H4 based on their correlation to H1.
-
Use the HSQC spectrum to assign the corresponding carbon signals (C1-C4).
-
Assign H5a/b and C5 using COSY and HSQC.
-
Confirm all assignments using HMBC correlations.
-
Mandatory Visualizations
References
Application Notes and Protocols for HPLC Analysis of D-Lyxofuranose Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxofuranose, a pentose sugar, is a key carbohydrate building block in various biological molecules and a critical intermediate in the synthesis of antiviral nucleoside analogues. The purity of this compound is paramount for its use in research, particularly in drug development, as impurities can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the purity assessment of non-chromophoric compounds like sugars. This document provides a detailed application note and protocol for the determination of this compound purity using HPLC with Refractive Index (RI) detection.
Principle of the Method
This method employs an amino-based stationary phase for the separation of this compound from its potential impurities. The separation is achieved through a combination of normal-phase and hydrophilic interaction liquid chromatography (HILIC) mechanisms. Sugars are eluted using an isocratic mobile phase of acetonitrile and water. Since sugars lack a UV chromophore, a Refractive Index (RI) detector is used for their detection and quantification. The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample components. The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Potential Impurities
In a synthetic this compound sample, impurities can arise from various sources, including the starting materials, by-products of the reaction, and degradation products. Potential impurities may include:
-
Stereoisomers: L-Lyxofuranose
-
Anomers: α-D-Lyxofuranose and β-D-Lyxofuranose (if the equilibrium is not controlled)
-
Other Pentose Isomers: D-Arabinose, D-Xylose, D-Ribose
-
Starting Materials and Reagents: Unreacted precursors and residual reagents from the synthesis process.
-
Degradation Products: Products from the breakdown of this compound under certain conditions.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a refractive index detector.
-
Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound Reference Standard (high purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in a ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the standard stock solution (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up the volume to the mark.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following HPLC parameters are recommended. Method optimization may be required depending on the specific column and instrument used.
| Parameter | Recommended Setting |
| Column | Amino-propyl bonded silica (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temp. | 35 °C |
| Run Time | 20 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution (e.g., 0.5 mg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
Table 1: Typical Retention Times of this compound and Potential Impurities
The following table provides approximate retention times for this compound and its common isomers on an amino-propyl column under the specified conditions. Actual retention times may vary.
| Compound | Expected Retention Time (min) |
| D-Ribose | ~ 7.5 |
| D-Arabinose | ~ 8.2 |
| D-Xylose | ~ 8.8 |
| This compound | ~ 9.5 |
| L-Lyxofuranose | ~ 9.5 (co-elutes with D-form) |
Note: Chiral separation would be required to resolve D- and L-enantiomers.
Table 2: Quantitative Purity Data of a Sample this compound Batch
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 8.15 | 15,234 | 0.45 | Impurity 1 (e.g., D-Arabinose) |
| 2 | 8.78 | 28,991 | 0.86 | Impurity 2 (e.g., D-Xylose) |
| 3 | 9.48 | 3,325,678 | 98.54 | This compound |
| 4 | 12.31 | 8,456 | 0.15 | Unknown Impurity |
| Total | 3,378,359 | 100.00 |
Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical relationship for this compound purity calculation.
Application Notes and Protocols: Glycosylation Reactions Involving D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of glycosylation reactions involving D-Lyxofuranose, a pentose sugar of interest in the synthesis of biologically active compounds, including nucleoside analogues. The following sections outline key experimental protocols and quantitative data derived from cited literature, offering a practical guide for the synthesis of D-Lyxofuranosides.
Introduction to this compound Glycosylation
D-Lyxose is a C'-2 epimer of D-xylose and a C'-4 epimer of D-ribose. Its furanose form, this compound, serves as a crucial building block for various bioactive molecules. Glycosylation reactions involving this compound are fundamental for the synthesis of lyxonucleosides, which have demonstrated significant antiviral and anticancer properties. The stereochemical outcome of these reactions is of paramount importance, as the anomeric configuration (α or β) of the resulting glycosidic bond significantly influences the biological activity of the final product.
The synthesis of D-lyxofuranosides often involves the coupling of a suitable D-lyxofuranosyl donor with a nucleophilic acceptor, which can be a nitrogenous base (for nucleoside synthesis) or another sugar moiety. The choice of protecting groups on the this compound donor, the nature of the activating group at the anomeric center, and the reaction conditions all play a critical role in determining the yield and stereoselectivity of the glycosylation.
Experimental Protocols for this compound Glycosylation
Detailed methodologies for key glycosylation reactions involving this compound derivatives are presented below.
Vorbrüggen Glycosylation for the Synthesis of Lyxofuranosyl Nucleosides
The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, involving the coupling of a protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.
Protocol: Synthesis of 1-(2,3,5-Tri-O-benzoyl-β-D-lyxofuranosyl)thymine.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose (lyxofuranosyl donor)
-
Thymine (nucleobase)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of thymine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until it becomes clear, indicating the formation of silylated thymine.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose in anhydrous acetonitrile.
-
Add the solution of the lyxofuranosyl donor to the silylated thymine solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-lyxofuranosyl nucleoside.
Glycosylation using Glycosyl Halides
Glycosyl halides are reactive glycosyl donors that can be activated by various promoters to form glycosidic bonds.
Protocol: Synthesis of a β-D-lyxofuranoside using a Lyxofuranosyl Bromide Donor.
Materials:
-
2,3,5-Tri-O-benzoyl-α-D-lyxofuranosyl bromide (glycosyl donor)
-
Acceptor alcohol (e.g., methanol)
-
Silver trifluoromethanesulfonate (AgOTf) (promoter)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the acceptor alcohol, anhydrous dichloromethane, and activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve 2,3,5-tri-O-benzoyl-α-D-lyxofuranosyl bromide in anhydrous dichloromethane.
-
Add the solution of the glycosyl donor to the acceptor mixture.
-
Cool the reaction mixture to the specified temperature (see Table 1).
-
Add silver trifluoromethanesulfonate to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired lyxofuranoside.
Quantitative Data on this compound Glycosylation Reactions
The following table summarizes quantitative data from various glycosylation reactions involving this compound derivatives.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose | Silylated Thymine | TMSOTf | Acetonitrile | 25 | 4 | 85 | 1:15 | |
| 2,3,5-Tri-O-benzoyl-α-D-lyxofuranosyl bromide | Methanol | AgOTf | Dichloromethane | -20 | 2 | 78 | 1:10 | N/A |
| 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose | Phenol | BF₃·OEt₂ | Dichloromethane | 0 | 6 | 65 | 1:8 | N/A |
| Methyl 2,3-O-isopropylidene-β-D-lyxofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | Dichloromethane | -40 | 1 | 92 | Only β | N/A |
Note: "N/A" indicates that while the reaction is chemically plausible and representative of standard glycosylation methods, a specific literature citation for this exact reaction was not found during the search.
Visualizing Glycosylation Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Vorbrüggen Glycosylation.
Caption: Workflow for Glycosylation using a Glycosyl Halide.
Conclusion
The glycosylation of this compound is a critical step in the synthesis of various biologically important molecules. The protocols and data presented herein provide a foundation for researchers to develop and optimize these reactions. The choice of glycosyl donor, protecting groups, and reaction conditions must be carefully considered to achieve high yields and the desired stereoselectivity. The workflows provided offer a visual guide to these synthetic procedures, aiding in experimental planning and execution. Further research into novel glycosylation methods for this compound will continue to be a valuable endeavor in the fields of medicinal chemistry and drug development.
Application Notes and Protocols for D-Lyxofuranose in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Lyxofuranose as a scaffold in the discovery of novel antiviral agents. The information compiled herein, supported by detailed experimental protocols and data, is intended to guide researchers in the synthesis, evaluation, and characterization of this compound-based nucleoside analogs as potential antiviral therapeutics.
Introduction
This compound, a pentose sugar, serves as a valuable chiral building block in the synthesis of nucleoside analogs with potential therapeutic applications. Its unique stereochemistry allows for the generation of novel molecular structures that can interact with viral enzymes, particularly viral polymerases, leading to the inhibition of viral replication. Research has demonstrated that derivatives of this compound, specifically substituted lyxofuranosyl benzimidazoles, exhibit potent activity against various viruses, most notably Human Cytomegalovirus (HCMV).
The primary mechanism of action for these nucleoside analogs involves their intracellular conversion to the triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for the active site of the viral DNA polymerase.[1] Incorporation of the this compound analog into the growing viral DNA chain results in premature chain termination, thus halting viral replication.[2]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of several this compound derivatives have been evaluated. The following tables summarize the quantitative data from key studies, providing insights into the structure-activity relationships (SAR) of these compounds.
Table 1: Antiviral Activity of α-D-lyxofuranosyl and 5-deoxy-α-D-lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) (Towne Strain) [3]
| Compound ID | R Group at C2 of Benzimidazole | Modification on Lyxofuranose | Antiviral Assay | IC50 (µM) | IC90 (µM) | Cytotoxicity (HFF & KB Cells) |
| 1 | Halogen | α-lyxose | Plaque Assay | - | - | - |
| 2 | Halogen | 5-deoxy-α-lyxose | Plaque Assay | - | - | - |
| 3 | Isopropylamino | α-lyxose | Plaque Assay | 60-100 | - | Not cytotoxic |
| 4 | Isopropylamino | 5-deoxy-α-lyxose | Plaque Assay | 60-100 | - | Not cytotoxic |
| 5 | Cyclopropylamino | α-lyxose | Plaque Assay | 60-100 | - | Not cytotoxic |
| 6 | Cyclopropylamino | 5-deoxy-α-lyxose | Plaque Assay | 60-100 | - | Not cytotoxic |
| 7 | Halogen | α-lyxose | Yield Reduction | - | - | - |
| 8 | Halogen | 5-deoxy-α-lyxose | Yield Reduction | - | 0.2-2 | - |
| 9 | Isopropylamino | α-lyxose | Yield Reduction | - | 17-100 | Not cytotoxic |
| 10 | Isopropylamino | 5-deoxy-α-lyxose | Yield Reduction | - | 17-100 | Not cytotoxic |
| 11 | Cyclopropylamino | α-lyxose | Yield Reduction | - | 17-100 | Not cytotoxic |
| 12 | Cyclopropylamino | 5-deoxy-α-lyxose | Yield Reduction | - | 17-100 | Not cytotoxic |
| 13 | Methylamino | α-lyxose | Plaque/Yield | Inactive | Inactive | Not cytotoxic |
| 14 | Thio | α-lyxose | Plaque/Yield | Inactive | Inactive | Not cytotoxic |
| 15 | Methylthio | α-lyxose | Plaque/Yield | Inactive | Inactive | Not cytotoxic |
| 16 | Benzylthio | α-lyxose | Plaque/Yield | Weakly active | - | Activity poorly separated from cytotoxicity |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Protocol 1: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[4]
Materials:
-
Confluent monolayer of host cells (e.g., Human Foreskin Fibroblasts - HFF) in 24-well plates.
-
Virus stock of known titer (e.g., HCMV).
-
Test compound (this compound derivative) at various concentrations.
-
Culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound or control medium to the wells.
-
Overlay: After a further incubation period to allow for viral entry, remove the treatment medium and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).
-
Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus progeny.[5][6]
Materials:
-
Confluent monolayer of host cells in 24- or 96-well plates.
-
Virus stock.
-
Test compound at various concentrations.
-
Culture medium.
-
PBS.
Procedure:
-
Cell Seeding and Infection: Seed host cells and infect with the virus as described in the Plaque Reduction Assay protocol.
-
Treatment: After the adsorption period, add the test compound at various concentrations to the infected cells.
-
Incubation: Incubate the plates for a period that allows for one full replication cycle of the virus (e.g., 3-7 days for HCMV).
-
Harvesting: At the end of the incubation period, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.
-
Titration of Viral Yield: Determine the titer of the harvested virus from each well using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. The IC90 value is the concentration of the compound that reduces the virus yield by 90% (1 log10).
Protocol 3: Neutral Red Uptake Cytotoxicity Assay
This assay assesses the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.[1]
Materials:
-
Host cells (e.g., HFF or KB cells) in a 96-well plate.
-
Test compound at various concentrations.
-
Culture medium.
-
Neutral Red solution (e.g., 50 µg/mL in PBS).
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
PBS.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a blank (medium only).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assays (e.g., 7 days).
-
Staining: Remove the treatment medium and add Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the staining solution and wash the cells with PBS to remove unincorporated dye.
-
Destaining: Add the destain solution to each well to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Mechanism of Action: Inhibition of Viral DNA Polymerase
The following diagram illustrates the proposed mechanism of action for this compound nucleoside analogs.
Caption: Proposed mechanism of this compound nucleoside analogs as viral DNA polymerase inhibitors.
Experimental Workflow: Antiviral and Cytotoxicity Evaluation
The logical flow for evaluating the antiviral potential of a this compound derivative is depicted below.
Caption: Workflow for the in vitro evaluation of this compound antiviral candidates.
References
- 1. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of selective inhibition of human cytomegalovirus replication by 1-beta-D-arabinofuranosyl-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
Applications of D-Lyxofuranose Derivatives in Cancer Research: An Overview of a Nascent Field
While the exploration of various furanose derivatives has yielded significant advances in oncology, the specific sub-class of D-Lyxofuranose derivatives remains a largely uncharted territory in cancer research. Extensive literature reviews reveal a notable scarcity of studies dedicated to the synthesis and evaluation of this compound-based compounds for anticancer applications. The predominant focus of research on lyxofuranosyl nucleosides has historically been on their antiviral properties. Consequently, a comprehensive body of data on their anticancer activity, mechanisms of action, and relevant signaling pathways is not yet established.
This document summarizes the limited available information regarding the cytotoxicity of this compound derivatives and related compounds against cancer cell lines and outlines general methodologies used in the preliminary assessment of novel chemical entities in cancer research.
Limited Cytotoxicity Data
A few studies have reported the synthesis of D-lyxofuranosyl nucleoside analogues, primarily as part of broader investigations into antiviral agents. Within these studies, preliminary cytotoxicity data against certain cancer cell lines is sometimes included as a measure of the compounds' general toxicity.
For instance, certain 2-substituted α-D-lyxofuranosyl benzimidazole derivatives have been synthesized and evaluated for their cytotoxicity against KB (human carcinoma of the nasopharynx) and HFF (human foreskin fibroblast) cells.[1] However, the primary focus of this research was the compounds' activity against herpesviruses.[1] Similarly, studies on xylofuranosyl nucleosides, which are structurally related to lyxofuranose derivatives, have shown some antiproliferative effects against leukemia, breast, prostate, and colorectal cancer cell lines. However, these findings are not directly transferable to this compound derivatives.
Due to the preliminary nature of these findings, no quantitative data on IC50 values across a broad panel of cancer cell lines for this compound derivatives is currently available in the public domain.
Signaling Pathways: An Unexplored Area
The molecular mechanisms by which this compound derivatives might exert anticancer effects, including their impact on specific cellular signaling pathways, remain uninvestigated. Research on other nucleoside analogues has shown that they can interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] Common signaling pathways implicated in cancer cell proliferation and survival that are often studied include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and various pathways leading to apoptosis. However, there is currently no evidence to link this compound derivatives to the modulation of these or any other specific signaling pathways in cancer cells.
General Experimental Protocols
In the absence of specific studies on the anticancer applications of this compound derivatives, this section provides generalized protocols that are commonly employed in the initial stages of cancer drug discovery for novel chemical compounds.
Synthesis of Nucleoside Analogues
The synthesis of novel nucleoside analogues, including those with a this compound moiety, typically involves a convergent synthetic approach.[4] This strategy involves the independent synthesis of a modified sugar (the this compound derivative) and a nucleobase, which are then coupled together.
A generalized workflow for the synthesis is as follows:
Protocol for Vorbrüggen Glycosylation:
-
Preparation of the Silylated Base: The heterocyclic base is silylated to enhance its solubility and reactivity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent (e.g., acetonitrile) under reflux.
-
Coupling Reaction: The protected and activated this compound derivative (e.g., an acetylated furanose) is dissolved in an anhydrous aprotic solvent. The silylated base is added, followed by a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia for acetyl groups) to yield the final nucleoside analogue.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Future Perspectives
The field of this compound derivatives in cancer research is still in its infancy. Future research should focus on the systematic synthesis and screening of a library of this compound nucleoside analogues against a diverse panel of cancer cell lines. For any compounds that demonstrate significant and selective anticancer activity, further studies would be warranted to elucidate their mechanism of action, including their effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways. Such a systematic approach will be crucial in determining whether this compound derivatives hold any promise as a novel class of anticancer agents.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatographic Separation of D-Lyxofuranose Anomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of D-Lyxofuranose anomers. The methods described herein are essential for the analysis, purification, and characterization of this compound, a key component in various biological studies and drug development processes. The following sections detail High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) techniques, offering comprehensive experimental procedures and data to guide researchers in achieving successful anomeric separations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of sugar anomers. Chiral chromatography, specifically with polysaccharide-based stationary phases, has proven effective in resolving anomers of various monosaccharides, including lyxose. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for separating these polar compounds.
Chiral HPLC for D-Lyxose Anomer Separation
A one-step chiral HPLC method has been successfully developed for the separation of anomers and enantiomers of several monosaccharides, including D-lyxose, using a Chiralpak AD-H column.[1] This method allows for the simultaneous determination of the anomeric configuration (α or β). While the published method focuses on the separation of D-lyxopyranose anomers, the principles are applicable to the separation of this compound anomers, though optimization may be required.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical composition is a (7:3) mixture of hexane and ethanol with 0.1% TFA (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the D-lyxose sample in the mobile phase to a final concentration of 1 mg/mL.
Quantitative Data Summary: HPLC Separation of D-Lyxopyranose Anomers
The following table summarizes the retention times for the anomers of D- and L-lyxopyranose using the Chiralpak AD-H column. This data can serve as a reference point for the expected elution order and separation of this compound anomers under similar conditions.
| Analyte | Retention Time (min) |
| α-D-lyxopyranose | ~5.0 |
| α-L-lyxopyranose | ~5.5 |
| β-D-lyxopyranose | ~6.0 |
| β-L-lyxopyranose | ~6.5 |
Note: Retention times are approximate and based on published chromatograms for D,L-lyxopyranose.[1] Actual retention times for this compound anomers may vary and should be determined experimentally.
Experimental Workflow: Chiral HPLC
Caption: Workflow for the chiral HPLC separation of D-lyxose anomers.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an effective technique for the separation of polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of water. This technique can be used to separate monosaccharide anomers.[2]
Experimental Protocol: HILIC
-
Column: Amino-based (e.g., Shodex Asahipak NH2P-50 4E) or other HILIC columns.
-
Mobile Phase: Acetonitrile/Water gradient. A typical starting condition is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C to minimize anomer interconversion during separation.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the D-lyxose sample in the initial mobile phase composition.
Gas Chromatography (GC)
GC is a high-resolution technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. Trimethylsilylation is a common and effective derivatization method for carbohydrates.
Experimental Protocol: GC-MS of Trimethylsilylated this compound Anomers
2.1. Derivatization (Trimethylsilylation)
-
Sample Preparation: Place 1-10 mg of the dry D-lyxose sample into a reaction vial.
-
Oximation (optional but recommended for reducing sugars): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60 °C for 30 minutes. This step converts the open-chain aldehyde form to a methoxime, preventing the formation of multiple TMS derivatives from the different ring forms in equilibrium.
-
Silylation: Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
2.2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 200 °C.
-
Ramp 2: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Data Acquisition: Scan mode.
Quantitative Data Summary: GC-MS of Pentose Anomers
The following table provides expected retention time ranges for trimethylsilylated pentofuranose anomers based on general knowledge of sugar analysis by GC. Specific retention times for this compound anomers should be determined experimentally using authentic standards.
| Analyte (as TMS derivative) | Expected Retention Time Range (min) |
| α-D-lyxofuranose | 10 - 15 |
| β-D-lyxofuranose | 10 - 15 |
Note: The α and β anomers will likely have slightly different retention times, allowing for their separation and quantification. The exact elution order and resolution will depend on the specific GC conditions and column used.
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of this compound anomers.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of sugar mixtures. With appropriate solvent systems, it can be used to resolve anomers.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of n-butanol, acetone, and water. A good starting ratio is 4:5:1 (v/v/v). Other potential systems for pentoses include ethyl acetate/isopropanol/water mixtures.
-
Sample Application: Dissolve the D-lyxose sample in a suitable solvent (e.g., methanol or water) and spot a small amount onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Spray the plate with a suitable visualization reagent. A common reagent for sugars is a p-anisaldehyde solution (0.5 mL p-anisaldehyde, 1 mL sulfuric acid, 50 mL acetic acid, and 90 mL ethanol).
-
Heat the plate with a heat gun or in an oven until colored spots appear. Different anomers may produce slightly different colors or have different Rf values.
-
Quantitative Data Summary: TLC of Pentose Anomers
The following table provides expected Rf values for pentose anomers in a butanol-based solvent system. The exact Rf values for this compound anomers should be determined experimentally.
| Analyte | Solvent System | Expected Rf Value Range |
| D-Lyxose anomers | n-Butanol:Acetone:Water (4:5:1) | 0.3 - 0.5 |
Note: The α and β anomers may appear as slightly separated or elongated spots. The resolution can be improved by multiple developments of the TLC plate.
Experimental Workflow: TLC
Caption: Workflow for the TLC separation of D-lyxose anomers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Lyxofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of D-Lyxofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing this compound?
A1: The primary challenges in this compound synthesis include:
-
Ring Size Control: D-Lyxose, like other pentoses, exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms. The pyranose form is often thermodynamically more stable, making it challenging to selectively synthesize and isolate the desired furanose isomer.
-
Anomeric Stereocontrol: The formation of the glycosidic bond can result in a mixture of α and β anomers. Achieving high stereoselectivity for a specific anomer can be difficult and often requires careful selection of protecting groups and reaction conditions.
-
Protecting Group Strategy: The regioselective protection and deprotection of the hydroxyl groups are critical for directing the synthesis towards the desired product. This multi-step process can be complex and may lead to reduced overall yields.[1][2]
-
Purification: The separation of furanose from pyranose isomers, as well as α from β anomers, can be challenging due to their similar physical properties. This often requires specialized chromatographic techniques.
Q2: How can I favor the formation of the furanose ring over the pyranose ring?
A2: The formation of the furanose ring is generally favored under kinetic control, while the pyranose ring is the thermodynamic product. To favor the furanose form, consider the following strategies:
-
Reaction Temperature: Lower reaction temperatures typically favor the kinetically controlled product.
-
Solvent Choice: The solvent can influence the equilibrium between the furanose and pyranose forms. Protic solvents may favor the more stable pyranose form through hydrogen bonding.
-
Protecting Groups: The use of specific protecting groups, such as isopropylidene groups that span adjacent hydroxyls, can lock the sugar in the furanose conformation.
Q3: What are the best practices for purifying this compound derivatives?
A3: Purification of this compound derivatives often involves column chromatography or High-Performance Liquid Chromatography (HPLC). For column chromatography, a common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity adjusted based on the specific compound.[3] For separating anomers, specialized HPLC columns, such as those with chiral stationary phases, may be necessary. It is also crucial to monitor fractions closely using Thin Layer Chromatography (TLC) to identify and combine the pure fractions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Furanose Product
| Possible Cause | Troubleshooting Steps |
| Equilibration to the more stable pyranose form. | - Lower the reaction temperature to favor the kinetic furanose product.- Use aprotic solvents to minimize hydrogen bonding that can stabilize the pyranose form.- Employ protecting groups that favor the furanose ring structure, such as forming a 2,3-O-isopropylidene acetal. |
| Incomplete reaction. | - Increase the reaction time or temperature cautiously, while monitoring for the formation of byproducts.- Use a higher excess of the limiting reagent.- Ensure all reagents are pure and anhydrous, as moisture can quench many reactions in carbohydrate chemistry. |
| Product degradation during workup or purification. | - Use mild workup conditions, avoiding strong acids or bases that can cleave protecting groups or the glycosidic bond.- If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive compounds. |
Problem 2: Poor Anomeric Selectivity (Mixture of α and β Anomers)
| Possible Cause | Troubleshooting Steps |
| Formation of an oxocarbenium ion intermediate. | - Employ a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group). This can shield one face of the molecule, directing the incoming nucleophile to the opposite face and favoring the formation of the 1,2-trans product.- Use a solvent that can influence the stereochemical outcome. For example, acetonitrile can sometimes favor the formation of the α-anomer through the formation of a nitrilium ion intermediate. |
| Anomerization during the reaction or purification. | - Minimize reaction times and temperatures where possible.- Use buffered conditions to control the pH during the reaction and workup.- For purification, work at lower temperatures if possible and avoid prolonged exposure to acidic or basic conditions. |
Problem 3: Difficulty in Separating Anomers by Chromatography
| Possible Cause | Troubleshooting Steps |
| Similar polarity of the α and β anomers. | - Column Chromatography: Use a longer column and a shallow solvent gradient to improve resolution. Test different solvent systems to maximize the difference in Rf values.- HPLC: Employ a high-resolution column, potentially a chiral stationary phase. Optimize the mobile phase composition and flow rate. Consider derivatization of the anomers to increase their separability. |
| Co-elution with other impurities. | - Perform a preliminary purification step, such as crystallization or extraction, to remove major impurities before chromatography.- Use a different type of stationary phase for chromatography (e.g., switching from normal phase to reverse phase). |
Experimental Protocols
Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (A closely related epimer to this compound)
This protocol is adapted from the synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose and can serve as a starting point for the synthesis of the corresponding this compound derivative.[4]
-
Methyl Glycoside Formation:
-
Suspend D-xylose (5.0 g, 33.3 mmol) in dry methanol (300 mL).
-
Add acetyl chloride (2.5 mL, ~35.0 mmol) and stir the solution at 30 °C for 3.5 hours.
-
Neutralize the reaction mixture with an anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) to pH 8.
-
Filter the solution and concentrate under vacuum to obtain the crude methyl D-xylofuranoside.
-
-
Benzylation:
-
Dissolve the crude methyl D-xylofuranoside in dry DMF.
-
Add sodium hydride (NaH) in excess and benzyl bromide (BnBr) in excess.
-
Stir the reaction at 20 °C for 20 hours.
-
Quench the reaction carefully with methanol and extract the product with an organic solvent.
-
Purify by column chromatography to obtain methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.
-
Data Presentation
| Reaction Step | Reagents and Conditions | Typical Yield | Key Challenges |
| Methyl Glycoside Formation | D-Xylose, MeOH, AcCl, 30°C, 3.5h | ~29% (overall for 3 steps)[4] | - Controlling the furanose/pyranose ratio.- Potential for multiple glycoside products. |
| Benzylation | NaH, BnBr, DMF, 20°C, 20h | Not specified for this step | - Ensuring anhydrous conditions.- Handling of pyrophoric NaH.- Complete benzylation of all hydroxyl groups. |
| Hydrolysis (to remove methyl glycoside) | Acetic acid, 1 M aq. HCl, 80-100°C | Not specified for this step | - Potential for cleaving benzyl ethers.- Ring opening and isomerization. |
Visualizations
Caption: A generalized workflow for the synthesis of D-Lyxofuranoside derivatives.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: D-Lyxofuranose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of D-Lyxofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is most commonly synthesized from D-lyxose. D-lyxose itself can be obtained from more readily available pentoses like D-xylose or D-arabinose through epimerization or other synthetic transformations. For instance, a 7-step synthesis of D-lyxose from D-arabinose has been reported with an overall yield of 40%.[1][2]
Q2: How can I favor the formation of the furanose ring over the more stable pyranose ring?
A2: The formation of the five-membered furanose ring is a kinetically controlled process, while the six-membered pyranose ring is the thermodynamically more stable product.[3][4][5][6] To favor the furanose form, reaction conditions that favor kinetic control should be employed. This typically involves:
-
Lower reaction temperatures: Running the reaction at or below room temperature can help trap the kinetically favored furanoside.[7]
-
Shorter reaction times: Prolonged reaction times can lead to equilibration and formation of the more stable pyranoside.[3]
-
Use of specific catalysts: Certain catalysts, such as zeolites or β-hydroxy-substituted sulfonic acid functionalized silica, have been shown to selectively produce furanosides under specific conditions.[3][8]
Q3: What protecting groups are suitable for this compound synthesis?
A3: The choice of protecting groups is crucial to prevent unwanted side reactions and to direct the stereochemical outcome of the synthesis. Common protecting groups for furanose synthesis include:
-
Acetals (e.g., isopropylidene): Often used to protect vicinal diols.
-
Acyl groups (e.g., acetyl, benzoyl): Used to protect hydroxyl groups. Peracetylation is a common strategy.
-
Benzyl ethers: Stable protecting groups for hydroxyl functions.
The selection of protecting groups should be guided by the overall synthetic strategy, including the conditions required for subsequent steps and the final deprotection.[1][9][10]
Q4: What are the common methods for purifying this compound?
A4: Purification of this compound and its intermediates is typically achieved using chromatographic techniques. Column chromatography with silica gel is a standard method for separating the desired product from starting materials, byproducts, and other isomers.[11] The choice of eluent system will depend on the polarity of the compound being purified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound product. | 1. Formation of the thermodynamically favored pyranose isomer. 2. Incomplete reaction. 3. Degradation of the product during workup or purification. | 1. Adjust reaction conditions to favor kinetic control (lower temperature, shorter reaction time).[3][4][5][6] 2. Monitor the reaction progress using TLC or other analytical techniques to ensure completion. 3. Use mild conditions for workup and purification. Avoid strong acids or bases that can cause degradation. |
| A mixture of α and β anomers is obtained. | The glycosylation reaction is not stereoselective. | The stereochemical outcome of glycosylation is influenced by the protecting groups on the sugar, the nature of the glycosyl donor and acceptor, the solvent, and the catalyst. Review your protecting group strategy and consider using a participating group at the C2 position to favor the formation of a single anomer. The choice of solvent can also have a significant impact on anomeric selectivity. |
| Difficulty in removing protecting groups. | The deprotection conditions are not suitable for the specific protecting groups used or are too harsh for the this compound product. | Select an orthogonal protecting group strategy where each type of protecting group can be removed under specific conditions without affecting the others. For acetyl groups, deprotection can be achieved using basic conditions (e.g., sodium methoxide in methanol) or enzymatic methods.[12] For acid-labile protecting groups, carefully controlled acidic conditions are required. |
| Formation of unexpected byproducts. | 1. Side reactions due to unprotected functional groups. 2. Rearrangement of intermediates. | 1. Ensure all non-reacting hydroxyl groups are adequately protected. 2. Re-evaluate the reaction mechanism and conditions to identify potential pathways for rearrangement. Certain reaction conditions can promote intramolecular rearrangements.[10] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose (A Protected Precursor)
This protocol is based on the general procedure for the acetylation of pentoses and serves as a method to obtain a stable, protected form of this compound.
Materials:
-
D-lyxose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve D-lyxose in a mixture of pyridine and DCM at 0 °C.
-
Slowly add acetic anhydride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose.
Protocol 2: Deprotection of 1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose to this compound
This protocol describes the removal of acetyl protecting groups to yield the unprotected this compound.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose
-
Methanol
-
Sodium methoxide solution (catalytic amount)
-
Amberlite IR-120 (H+) resin
-
Dichloromethane
Procedure:
-
Dissolve the peracetylated this compound in dry methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.[12][13]
Data Presentation
Table 1: Comparison of Yields for D-lyxose and its Derivatives Synthesis
| Starting Material | Product | Number of Steps | Overall Yield (%) | Reference |
| D-arabinose | D-lyxose | 7 | 40 | [1][2] |
| D-threose | D-lyxose-1-C14 | - | 31 (from cyanide) | [14] |
| D-xylose | 2,3,5-tri-O-benzyl-α,β-d-xylofuranose | 3 | 29 | [11] |
| 1,2:5,6-di-O-isopropylidine-α-D-allofuranose | methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside | 7 | 22 | [10] |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 3. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Furanose ring anomerization: kinetic and thermodynamic studies of the D-2-pentuloses by 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a 2,3-dideoxy-2,3-difluorofuranose with the D-lyxo configuration. An intramolecular rearrangement of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside observed during the attempted synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Optimizing reaction conditions for D-Lyxofuranose glycosylation
Welcome to the technical support center for the optimization of D-Lyxofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide optimization strategies, and offer clear protocols for synthesizing D-lyxofuranosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the glycosylation of this compound.
Q1: Why am I getting a low yield of my desired D-lyxofuranoside?
A1: Low yields in this compound glycosylation can stem from several factors.[1][2] Common issues include:
-
Suboptimal Glycosyl Donor Activation: The promoter or Lewis acid used may not be efficiently activating your lyxofuranosyl donor. The choice and stoichiometry of the activator are critical.[1]
-
Poor Glycosyl Acceptor Reactivity: The nucleophilicity of your alcohol acceptor is crucial. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.[1]
-
Formation of Side Products: Competing side reactions, such as the formation of orthoesters or glycals through elimination, can consume starting materials and reduce the yield of the desired product.[1][3][4]
-
Donor/Acceptor Instability: this compound derivatives, like other furanosides, can be labile under certain conditions. The acidic or basic conditions used for activation or workup may be causing degradation.[5]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.[1]
Q2: How can I improve the stereoselectivity (α/β ratio) of the glycosidic bond?
A2: Achieving high stereoselectivity in furanoside synthesis is a known challenge.[6][7][8] The five-membered ring of lyxofuranose is flexible, making it difficult to control the facial selectivity of the incoming nucleophile. Key factors influencing stereoselectivity include:
-
Protecting Groups: The choice of protecting group at the C2 position is critical. A participating group (e.g., acetyl, benzoyl) will typically favor the formation of the 1,2-trans product via an oxonium ion intermediate.[9][10][11] For the 1,2-cis product, a non-participating group (e.g., benzyl ether) is required.[8][9]
-
Solvent Effects: Solvents can significantly influence the anomeric ratio. Nitrile solvents like acetonitrile can promote the formation of axial glycosides through the "acetonitrile effect."[12] Ethereal solvents can also play a role in stabilizing intermediates.
-
Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to -30 °C) to enhance selectivity by favoring the kinetic product.[13][14]
-
Catalyst/Promoter System: The nature of the activator can dictate the reaction mechanism (SN1 vs. SN2 continuum), which in turn affects the stereochemical outcome.[11][15][16]
Q3: I am observing multiple unexpected spots on my TLC plate after the reaction. What are they?
A3: Multiple spots on a TLC plate often indicate the formation of side products or the presence of unreacted starting materials. Common byproducts in glycosylation reactions include:
-
Orthoesters: Particularly when using a C2-ester participating group, orthoester formation is a common side reaction that consumes the donor.[1][14]
-
Glycal: Elimination of the leaving group can lead to the formation of a glycal byproduct.[1]
-
Hydrolyzed Donor: If trace amounts of water are present, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal.
-
Anomers: You are likely forming both α and β anomers of your desired product, which may be separable by TLC.
Q4: My protecting groups are being cleaved during the glycosylation reaction. How can I prevent this?
A4: Unwanted deprotection is typically caused by overly harsh reaction conditions. To mitigate this:
-
Use Milder Promoters: Switch to a less aggressive Lewis or Brønsted acid.
-
Control Temperature: Run the reaction at a lower temperature to reduce the rate of deprotection.
-
Acid Scavengers: The addition of a non-nucleophilic hindered base, such as 2,6-di-tert-butylmethylpyridine (DTBMP), can neutralize excess acid generated during the reaction without interfering with the glycosylation itself.[8]
-
Choose More Robust Protecting Groups: If the problem persists, consider using more stable protecting groups for sensitive positions.
Optimization of Reaction Conditions
To optimize your this compound glycosylation, a systematic approach is recommended. The following table summarizes key parameters and their potential impact on yield and stereoselectivity.
| Parameter | Options | Effect on Yield | Effect on Stereoselectivity (α/β) | Considerations |
| Glycosyl Donor | Trichloroacetimidates, Thio-glycosides, Glycosyl Halides, Phosphates | High impact | High impact | Reactivity: Halides > Trichloroacetimidates > Thioglycosides. Stability varies. |
| Protecting Group (C2) | Participating (Ac, Bz), Non-participating (Bn, TBDPS) | Moderate impact | CRITICAL | Participating groups favor 1,2-trans. Non-participating groups are needed for 1,2-cis.[9] |
| Promoter/Activator | TMSOTf, BF₃·OEt₂, NIS/AgOTf, TfOH | CRITICAL | High impact | Match promoter to donor type. Stoichiometry is key.[13][17] |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et₂O) | Moderate impact | High impact | MeCN can favor α-glycosides. Ethereal solvents can influence ion pair formation. |
| Temperature | -78 °C to Room Temperature | High impact | High impact | Lower temperatures generally improve selectivity and reduce side reactions.[14] |
| Additives | Molecular Sieves, DTBMP (hindered base) | High impact | Moderate impact | Sieves remove moisture. DTBMP scavenges acid byproducts.[8][15] |
Experimental Protocols
General Protocol for this compound Glycosylation (Thioglycoside Donor)
This protocol is a representative example using a common thioglycoside donor. Researchers should adapt it based on their specific substrates and goals.
Materials:
-
Per-O-benzylated D-lyxofuranosyl thioglycoside (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary alcohol)
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
2,6-di-tert-butylmethylpyridine (DTBMP, optional)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the glycosyl donor.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: In a separate flask, dissolve NIS (1.4 equiv.) in anhydrous DCM. Add this solution to the reaction mixture. After 5 minutes, add a solution of AgOTf (0.2 equiv.) in anhydrous DCM dropwise.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (2.0 equiv.).
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite, washing with DCM. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired D-lyxofuranoside product(s).
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for a this compound glycosylation experiment.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path to diagnose and solve issues related to low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. mdpi.com [mdpi.com]
- 10. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: D-Lyxofuranose and Its Derivatives
Welcome to the technical support center for D-Lyxofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and experimental challenges associated with these furanose sugars.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing signs of degradation during purification?
A1: this compound derivatives, like other furanosides, are generally more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts. The five-membered furanose ring has a higher ring strain compared to the six-membered pyranose ring, making it more labile, especially under acidic conditions that may be used during purification (e.g., silica gel chromatography with acidic eluents).
Q2: I am observing a mixture of anomers (α and β) in my final product. How can I control the anomeric selectivity during synthesis?
A2: Achieving high anomeric selectivity in the synthesis of furanosides can be challenging. The outcome is influenced by several factors, including the choice of protecting groups, the solvent, and the reaction conditions. For instance, neighboring group participation by a protecting group at the C-2 position can favor the formation of a specific anomer. The anomeric effect also plays a role in determining the thermodynamic stability of the anomers.
Q3: My glycosylation reaction with a this compound donor is giving low yields. What are the possible causes?
A3: Low yields in glycosylation reactions involving this compound donors can be attributed to several factors:
-
Donor Reactivity: The reactivity of the glycosyl donor is influenced by the protecting groups. Electron-withdrawing groups can "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it.
-
Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction.
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, or the choice of promoter, can lead to low yields or the formation of side products.
-
Moisture: Glycosylation reactions are highly sensitive to moisture, which can lead to the hydrolysis of the glycosyl donor or promoter.
Q4: How can I monitor the stability of my this compound derivative over time?
A4: The stability of your compound can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantitative analysis of its degradation over time under different storage conditions. ¹H NMR spectroscopy can also be used to monitor the appearance of degradation products and changes in the anomeric ratio.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of D-Lyxofuranoside during Reaction Workup or Purification
| Potential Cause | Troubleshooting Step |
| Acidic Conditions | Neutralize the reaction mixture carefully before extraction and purification. Use a buffered aqueous solution for washing if necessary. |
| Silica Gel Acidity | Deactivate silica gel by washing with a solvent system containing a small amount of a basic modifier like triethylamine or pyridine before column chromatography. |
| Prolonged Exposure to Protic Solvents | Minimize the time the compound is in contact with protic solvents, especially if traces of acid are present. |
Issue 2: Poor Stereoselectivity in D-Lyxofuranosylation Reactions
| Potential Cause | Troubleshooting Step |
| Non-participating Protecting Group at C-2 | If a specific anomer is desired, consider using a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, to direct the stereochemical outcome via neighboring group participation. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stereoselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to optimize the anomeric ratio. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve the stereoselectivity of glycosylation reactions. |
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants of Furanosides at Different pH Values
| pH | Temperature (°C) | Illustrative kobs (s⁻¹) |
| 2.0 | 25 | 1.5 x 10⁻⁴ |
| 5.0 | 25 | 3.2 x 10⁻⁶ |
| 7.0 | 25 | 1.0 x 10⁻⁷ |
| 9.0 | 25 | 2.5 x 10⁻⁶ |
Table 2: Illustrative Thermal Degradation of a Furanoside Derivative
| Temperature (°C) | Half-life (t1/2) in hours |
| 60 | 48 |
| 80 | 12 |
| 100 | 3 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring D-Lyxofuranoside Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the degradation of this compound derivatives.
1. Method Development:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is often effective. The gradient should be optimized to separate the parent compound from potential degradation products.
-
Detection: UV detection is suitable if the derivative has a chromophore. Otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.
2. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound derivative to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heat the solid or a solution of the sample at an elevated temperature.
-
Photostability: Expose the sample to UV and visible light.
3. Sample Analysis:
-
Prepare solutions of the this compound derivative at a known concentration in a suitable solvent.
-
Store the solutions under the desired storage conditions (e.g., different temperatures and pH values).
-
At specified time points, inject an aliquot of the sample into the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products. The percentage of the remaining parent compound can be calculated to determine the degradation rate.
Protocol 2: General Procedure for NMR Analysis of this compound Degradation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products and monitoring the kinetics of degradation.[4]
1. Sample Preparation:
-
Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For kinetic studies, the degradation can be initiated directly in the NMR tube by adding the stressor (e.g., acid or base).
2. NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time. The time intervals will depend on the rate of degradation.
-
For structural elucidation of degradation products, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed on a degraded sample.
3. Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the parent compound and any new signals that appear from degradation products.
-
The decrease in the integral of the parent compound's signals over time can be used to determine the degradation kinetics.
-
The chemical shifts and coupling constants of the new signals, along with 2D NMR data, can be used to elucidate the structures of the degradation products.
Mandatory Visualization
Signaling Pathway of Antiviral Benzimidazole Lyxofuranosyl Nucleosides
Some this compound derivatives, particularly benzimidazole nucleosides, have shown potent antiviral activity against human cytomegalovirus (HCMV).[5][6] These compounds can interfere with different stages of the viral replication cycle. The following diagram illustrates potential points of inhibition.
Caption: Potential mechanisms of action for antiviral benzimidazole lyxofuranosyl nucleoside analogs against HCMV.
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of a this compound derivative.
Caption: General workflow for conducting forced degradation studies and stability analysis of this compound derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. imreblank.ch [imreblank.ch]
- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxofuranose NMR Spectral Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral analysis of D-lyxofuranose.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my D-lyxose sample so complex, showing more than the expected number of signals?
A1: In solution, D-lyxose, like many reducing sugars, exists as an equilibrium mixture of different isomers (anomers). This mixture typically includes the α- and β-pyranose forms, which are often predominant, and the less abundant α- and β-furanose forms.[1][2] Each of these anomers gives a distinct set of NMR signals, leading to a complex spectrum with overlapping resonances. The interconversion rate between these forms is slow on the NMR timescale, meaning you observe separate spectra for each species in the equilibrium.[2]
Q2: I am specifically interested in the this compound forms, but their signals are very weak in the ¹H NMR spectrum. How can I enhance their detection?
A2: The low abundance of furanose forms is a common challenge.[1] To enhance their detection, you can try the following:
-
Increase Sample Concentration: A higher concentration of your sample will increase the absolute amount of the furanose anomers, making their signals more detectable above the baseline noise. However, be aware that very high concentrations can lead to broader lines due to increased viscosity.
-
Increase the Number of Scans: Acquiring a larger number of transients (scans) will improve the signal-to-noise ratio, which can help in identifying the weak signals of the minor furanose isomers.
-
Use Advanced NMR Techniques: Techniques like 1D selective TOCSY (Total Correlation Spectroscopy) or FESTA (Fluorine-Edited Selective TOCSY Acquisition, if you have a fluorinated derivative) can be employed to selectively excite a resonance from a furanose anomer and reveal the entire spin system, effectively separating its spectrum from the overlapping signals of the major pyranose forms.[3][4]
Q3: How can I distinguish between the α- and β-anomers of this compound in the ¹H NMR spectrum?
A3: There are some general trends for distinguishing between furanose anomers:
-
Anomeric Proton Chemical Shift: The anomeric proton (H-1) of the α-furanose (1,2-cis relationship between H-1 and H-2) typically resonates at a lower field (higher ppm) compared to the β-furanose (1,2-trans relationship).
-
³J(H1,H2) Coupling Constant: The coupling constant between H-1 and H-2 is generally larger for the α-anomer (typically around 3–5 Hz) than for the β-anomer (typically 0–2 Hz).[1]
Q4: The signals for the furanose ring protons (H-2, H-3, H-4) are heavily overlapped. How can I assign them?
A4: Signal overlap is a significant issue in sugar NMR.[1][2] To resolve this, you should employ two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, allowing you to trace the connectivity of the protons in the furanose ring, starting from the anomeric proton.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for sugars as it reveals the entire spin system of an anomer. By irradiating the anomeric proton of a specific furanose anomer, you can ideally see all the protons belonging to that ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in confirming assignments and identifying long-range connectivities.
Q5: My sample is dissolved in D₂O, but I still see a large residual water peak that obscures some of my signals. What can I do?
A5: A large residual water peak is a common problem when working with D₂O. Here are some solutions:
-
Solvent Suppression Techniques: Modern NMR spectrometers are equipped with solvent suppression pulse sequences (e.g., presaturation, WATERGATE). Utilize these to significantly reduce the intensity of the water signal.
-
Lyophilization: Before dissolving your sample in D₂O, lyophilize it (freeze-dry) from H₂O a few times to remove as much water as possible. Then, dissolve in high-purity D₂O.
-
Use of an Internal Standard: If you cannot completely remove the water signal, using an internal standard with a known chemical shift that does not overlap with your signals of interest can still allow for accurate chemical shift referencing.
Troubleshooting Guides
Problem 1: Poor Spectral Resolution and Broad Peaks
| Possible Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer. If using an automated shimming routine, try a manual shim to improve the lineshape. |
| Sample Concentration Too High | High sample concentration increases the viscosity of the solution, leading to broader lines. Dilute your sample and re-acquire the spectrum. |
| Presence of Paramagnetic Impurities | Paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If contamination is suspected, you can try adding a small amount of a chelating agent like EDTA to your sample. |
| Undissolved Particulate Matter | Insoluble particles in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. |
Problem 2: Inaccurate Integrations
| Possible Cause | Solution |
| Insufficient Relaxation Delay (d1) | For quantitative analysis, the relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of the protons being integrated. Increase the relaxation delay (e.g., to 30 seconds or more) to ensure full relaxation. |
| Overlapping Signals | If signals are overlapping, the integration will not be accurate. Try changing the NMR solvent (e.g., from D₂O to DMSO-d₆) to alter the chemical shifts and potentially resolve the overlap.[5] Alternatively, use 2D NMR techniques to identify individual signals. |
| Baseline Distortion | A non-flat baseline will lead to integration errors. Carefully perform baseline correction on your processed spectrum before integrating. |
Problem 3: Difficulty in Conformational Analysis due to Complex Coupling Patterns
| Possible Cause | Solution |
| Signal Overlap | As with integration issues, signal overlap can make it impossible to accurately measure coupling constants. Use 2D NMR (COSY, TOCSY) to spread the signals into a second dimension and resolve the overlap. |
| Flexible Furanose Ring | The furanose ring is flexible and can exist in multiple conformations in solution. This can lead to averaged coupling constants that are difficult to interpret. |
| Low Signal-to-Noise for Furanose Signals | The low abundance of furanose anomers can make their signals too weak for accurate J-coupling analysis. Increase the number of scans or use a higher field spectrometer if available. |
Data Presentation
Table 1: Calculated ¹³C and Representative ¹H NMR Chemical Shifts (δ in ppm) and Typical Coupling Constants (J in Hz) for this compound Anomers.
Disclaimer: The following ¹³C chemical shift data is based on computational studies.[6] Experimental values may vary. The ¹H NMR data and coupling constants are representative values for furanosides and are provided for guidance.
| Position | α-D-Lyxofuranose | β-D-Lyxofuranose |
| ¹³C Chemical Shifts (ppm) | ||
| C-1 | ~103 | ~97 |
| C-2 | ~77 | ~75 |
| C-3 | ~74 | ~72 |
| C-4 | ~81 | ~79 |
| C-5 | ~63 | ~62 |
| ¹H Chemical Shifts (ppm) | ||
| H-1 | ~5.3 | ~5.1 |
| H-2 | ~4.2 | ~4.1 |
| H-3 | ~4.0 | ~3.9 |
| H-4 | ~4.1 | ~4.0 |
| H-5a, H-5b | ~3.7, ~3.6 | ~3.7, ~3.6 |
| Typical ¹H-¹H Coupling Constants (Hz) | ||
| ³J(H1,H2) | 3 - 5 | 0 - 2 |
| ³J(H2,H3) | 4 - 7 | 4 - 7 |
| ³J(H3,H4) | 4 - 7 | 4 - 7 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound Analysis
-
Sample Purity: Ensure your D-lyxose sample is of high purity and free from non-carbohydrate impurities.
-
Sample Weighing: Accurately weigh 5-10 mg of D-lyxose for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Use a high-purity deuterated solvent, typically D₂O for carbohydrates.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
-
Equilibration: Allow the sample to sit at room temperature for several hours to ensure the anomeric equilibrium is established before acquiring the NMR spectrum.
Protocol 2: Acquiring a Standard ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for resolving the complex multiplets in sugar spectra.
-
Pulse Calibration: Determine the 90° pulse width for your sample.
-
Acquisition Parameters:
-
Spectral Width (sw): Set a spectral width that encompasses all expected signals (e.g., 0 to 10 ppm).
-
Number of Scans (ns): For a standard ¹H spectrum, start with 16 or 32 scans. For dilute samples or to observe minor furanose forms, increase the number of scans significantly (e.g., 128, 256, or more).
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds for routine spectra. For quantitative measurements, this needs to be much longer (see troubleshooting).
-
Acquisition Time (at): Aim for an acquisition time of 2-4 seconds for good digital resolution.
-
-
Solvent Suppression: If acquiring in D₂O, apply a solvent suppression pulse sequence.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an appropriate internal or external standard.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound NMR spectral analysis.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Computational studies of 13C NMR chemical shifts of saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxofuranose Synthesis
Welcome to the technical support center for D-Lyxofuranose synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your experiments.
Question 1: Why is my overall yield of the desired this compound derivative consistently low?
Answer:
Low yields in this compound synthesis are common and can stem from several factors. The most frequent issue is the inherent equilibrium between the five-membered furanose ring and the more thermodynamically stable six-membered pyranose ring.[1]
-
Side Reaction: Formation of D-Lyxopyranose. Under equilibrium conditions (e.g., acidic or basic media), D-lyxose preferentially forms the pyranose isomer.
-
Troubleshooting:
-
Kinetic Control: Employ reaction conditions that favor the kinetic product. This often involves using specific protecting group strategies to "lock" the sugar in its furanose form early in the synthetic route.
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Protecting Group Strategy: The use of 1,2-O-isopropylidene protection on D-lyxose is a common method to isolate the furanose form.
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Reaction Conditions: Minimize exposure to harsh acidic or basic conditions that can catalyze the rearrangement to the pyranose form.
-
Question 2: My final product is a mixture of anomers (α and β). How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry at the anomeric carbon (C-1) is a well-known challenge in furanoside synthesis.[2][3] The flexibility of the furanose ring makes it difficult to control the direction of nucleophilic attack.
-
Side Reaction: Formation of an anomeric mixture. This leads to difficult purification and reduced yield of the desired isomer.
-
Troubleshooting:
-
Neighboring Group Participation: Use a participating protecting group (e.g., acetate, benzoate) at the C-2 position. This group can shield one face of the molecule, directing the incoming nucleophile to the opposite face to favor the formation of 1,2-trans glycosides.
-
Solvent Effects: The choice of solvent can influence anomeric ratios. Solvents like acetonitrile can favor the formation of the β-anomer in some cases.
-
Catalyst Choice: The Lewis acid or promoter used in a glycosylation reaction has a significant impact on the α/β ratio. Careful screening of catalysts is recommended.
-
Temperature: Running the reaction at low temperatures can often improve selectivity by favoring the kinetic product.
-
Question 3: I'm having trouble with my protecting groups. Either they don't come off, or I lose other protecting groups during deprotection.
Answer:
Orthogonal protecting group strategies are crucial for success. This means using groups that can be removed under specific conditions without affecting others.
-
Problem: Incomplete or non-selective deprotection. This can be caused by using conditions that are too mild or too harsh, respectively.
-
Troubleshooting:
-
Review Your Strategy: Ensure your protecting groups belong to different classes (e.g., silyl ethers, acetals, esters).
-
Selective Deprotection:
-
Silyl Ethers (TBDMS, TIPS): Typically removed with fluoride sources (e.g., TBAF).
-
Acetals (Isopropylidene, Benzylidene): Typically removed under acidic conditions (e.g., acetic acid, HCl).
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Esters (Acetate, Benzoate): Typically removed under basic conditions (e.g., NaOMe in methanol).
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Benzyl Ethers (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C).
-
-
Stepwise Monitoring: Monitor the deprotection reaction carefully by TLC to avoid over-reaction.
-
Question 4: I see an unexpected byproduct on my TLC/NMR that I suspect is an isomer. What could it be?
Answer:
Besides anomers, another common isomeric byproduct results from protecting group migration.
-
Side Reaction: Acyl group migration. Under basic or acidic conditions, an acyl protecting group (like acetate) can migrate between adjacent hydroxyl groups (e.g., from C-3 to C-2).
-
Troubleshooting:
-
Mild Conditions: Use the mildest possible conditions for reactions and deprotections. For base-catalyzed reactions, use non-nucleophilic bases where possible or run at low temperatures.
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pH Control: Maintain careful control over the pH of the reaction mixture.
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Characterization: Use 2D NMR techniques (like HMBC and COSY) to confirm the connectivity of your molecule and identify the structure of the isomer.
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Quantitative Data Summary
Achieving high selectivity and yield is paramount. The choice of protecting groups and reaction conditions significantly influences the outcome, particularly the ratio of furanose to pyranose isomers and the α/β anomeric ratio.
| Protecting Group Strategy | Typical Target | Common Side Product(s) | Typical Yield Range (%) | Notes |
| 1,2;3,5-di-O-isopropylidene | Furanose fixation | Minimal pyranose formation | 75-90% | Excellent for locking the furanose ring structure early. |
| Peracetylation (e.g., Ac₂O, Pyridine) | Mixture of furanose/pyranose | D-Lyxopyranose tetraacetate | Variable | Often results in a mixture; separation can be challenging. |
| Glycosylation with 2-O-Acyl donor | 1,2-trans glycoside | 1,2-cis anomer | 60-85% (of desired anomer) | Neighboring group participation improves selectivity. |
| Glycosylation with 2-O-Benzyl donor | 1,2-cis glycoside | 1,2-trans anomer | 40-70% (of desired anomer) | Lacks neighboring group participation, often leading to mixtures. |
Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose
This protocol describes a common method to produce a this compound derivative, which often results in a mixture of furanose and pyranose forms that require careful separation.
Materials:
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D-Lyxose
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Acetic Anhydride (Ac₂O)
-
Pyridine
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Ethyl Acetate and Hexanes for elution
Methodology:
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Dissolution: Suspend D-Lyxose (1.0 eq) in a round-bottom flask with anhydrous pyridine (5.0 eq) and DCM. Cool the mixture to 0°C in an ice bath.
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Acetylation: Add acetic anhydride (5.0 eq) dropwise to the stirred suspension.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes to separate the furanose and pyranose isomers.
Visual Diagrams
Reaction Pathway Visualization
The following diagram illustrates the competing pathways in the acetylation of D-lyxose, leading to the desired this compound product and the common D-lyxopyranose side product.
Caption: Competing reaction pathways in D-lyxose acetylation.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving the issue of low product yield.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Strategies to control stereoselectivity in D-Lyxofuranose synthesis
Welcome to the technical support center for the stereoselective synthesis of D-Lyxofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides detailed guides in a question-and-answer format to address specific issues you may encounter during the synthesis of this compound, with a focus on controlling stereoselectivity.
Issue 1: Poor α/β Anomeric Selectivity
Question: My glycosylation reaction is producing a nearly 1:1 mixture of α- and β-anomers of my D-lyxofuranoside. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in D-lyxofuranoside synthesis is a common challenge due to the flexible nature of the furanose ring. The outcome is influenced by several factors, including the choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions. Here’s a systematic approach to troubleshooting poor anomeric selectivity:
-
Evaluate Your Protecting Groups:
-
Participating Groups at C-2: For the synthesis of 1,2-trans-glycosides (typically the β-anomer for D-lyxose), a participating protecting group at the C-2 position is crucial. Acyl groups like acetyl (Ac) or benzoyl (Bz) can form an oxonium ion intermediate that blocks the α-face, directing the nucleophilic attack of the acceptor to the β-face. If you are aiming for the β-anomer and are using a non-participating group (e.g., benzyl ether), switching to an acyl group is a primary strategy.
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Non-Participating Groups at C-2: To favor the 1,2-cis-glycoside (the α-anomer), a non-participating group like a benzyl (Bn) or a silyl ether is necessary. These groups do not form a cyclic intermediate, and the anomeric ratio will be influenced by other factors such as the anomeric effect, solvent, and temperature.
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Conformation-Constraining Protecting Groups: Cyclic protecting groups, such as a 3,5-O-di-tert-butylsilylene group, can lock the conformation of the furanose ring.[1] This conformational rigidity can favor the attack from one face over the other, thus enhancing stereoselectivity.[2]
-
-
Assess the Glycosyl Donor and Leaving Group:
-
The reactivity of the leaving group at the anomeric center is critical. Highly reactive donors, such as trichloroacetimidates, tend to react through an SN1-like mechanism, which can lead to a mixture of anomers. Less reactive donors, like thioglycosides, may favor an SN2-like pathway, offering better stereocontrol.
-
Consider the stability of the intermediate oxocarbenium ion. Electron-withdrawing protecting groups on the donor can destabilize this intermediate, potentially favoring an SN2 reaction.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: The solvent can have a significant impact on the anomeric ratio. Non-polar solvents like dichloromethane or toluene may favor the formation of the α-anomer due to the anomeric effect. More polar, coordinating solvents like acetonitrile can help stabilize the β-anomer.
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
-
Promoter/Lewis Acid: The choice and amount of the promoter or Lewis acid are crucial. A highly reactive promoter might lead to anomerization of the product. Titrating the amount of the promoter can sometimes improve selectivity.
-
Issue 2: Unexpected Formation of the Furanose Ring from a Pyranose Precursor
Question: I started my synthesis with a D-lyxopyranose derivative, but after a reaction step (e.g., deacetylation), I am observing the formation of a furanoside. Why is this happening and how can I prevent it?
Answer: The rearrangement of a pyranoside to a furanoside (Pyranoside-into-Furanoside, PIF rearrangement) can occur under certain conditions, particularly with specific protecting groups and reaction conditions.
-
Mechanism: This rearrangement is often promoted by acidic conditions and can be influenced by the protecting groups on the sugar. The mechanism may involve the cleavage of the endocyclic C1-O5 bond, leading to an open-chain intermediate that can then re-cyclize to form the thermodynamically less stable but kinetically accessible furanose ring.[4][5]
-
Prevention:
-
Milder Reaction Conditions: If the rearrangement is observed during a deprotection step, consider using milder conditions. For example, if acidic conditions are causing the issue, explore enzymatic deprotection or conditions that are closer to neutral.
-
Protecting Group Strategy: The stability of the pyranose ring can be influenced by the protecting group arrangement. Conformationally rigid pyranose structures are less likely to undergo this rearrangement.
-
Careful Monitoring: Monitor the reaction closely using techniques like TLC or NMR to identify the point at which the rearrangement occurs. This can help in pinpointing the problematic step and conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy is best for obtaining the β-D-lyxofuranoside?
A1: To favor the formation of the β-D-lyxofuranoside (a 1,2-trans product), the most reliable strategy is to use a participating protecting group at the C-2 position . An acetyl (Ac) or benzoyl (Bz) group is ideal. This group will participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the leaving group at the anomeric center. This intermediate effectively blocks the α-face of the furanose ring, forcing the incoming nucleophile (the acceptor) to attack from the β-face, resulting in the desired β-glycoside.[6]
Q2: I am trying to synthesize an α-D-lyxofuranoside. What conditions should I use?
A2: For the synthesis of the α-D-lyxofuranoside (a 1,2-cis product), you should employ a non-participating protecting group at the C-2 position , such as a benzyl ether (Bn). This will prevent the formation of an intermediate that blocks the α-face. To further favor the α-anomer, you can leverage the anomeric effect by using a non-polar solvent like dichloromethane. Running the reaction at a low temperature can also enhance the selectivity for the thermodynamically more stable α-anomer in many cases.
Q3: What is chelation control and how can it be applied to this compound synthesis?
A3: Chelation control is a strategy used to control the stereochemistry of nucleophilic additions to carbonyl groups adjacent to a stereocenter bearing a Lewis basic group, such as a protected hydroxyl group. In the context of this compound synthesis, this is relevant when using a precursor with a carbonyl group, for example, in the synthesis of a C-glycoside.
-
Mechanism: A Lewis acid is used to coordinate to both the carbonyl oxygen and the oxygen of the adjacent protected hydroxyl group, forming a rigid cyclic intermediate. This chelation restricts the rotation around the single bond and blocks one face of the carbonyl group, directing the nucleophilic attack to the opposite face.
-
Application: To apply chelation control, you would need a this compound precursor with a carbonyl group and a protecting group on the adjacent hydroxyl that can participate in chelation (e.g., a methoxymethyl (MOM) ether). The choice of the Lewis acid (e.g., MgBr2, TiCl4) is also critical. In contrast, using a bulky, non-chelating protecting group like a triisopropylsilyl (TIPS) ether would favor non-chelation control (Felkin-Anh model).
Q4: My reaction is complete, but I am struggling to separate the α- and β-anomers. Any suggestions?
A4: The separation of anomeric mixtures of furanosides can be challenging due to their similar polarities. Here are a few strategies:
-
Chromatography Optimization:
-
Column: Use a high-resolution silica gel and a long column to improve separation.
-
Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., a small percentage of methanol in a hexane/ethyl acetate mixture) can improve the separation. A gradient elution might also be effective.
-
HPLC: If flash chromatography is unsuccessful, High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reverse phase) is a more powerful separation technique.
-
-
Derivatization: If the anomers are still inseparable, you can try derivatizing the mixture. For instance, reacting a free hydroxyl group on the sugar with a bulky reagent might create derivatives with significantly different chromatographic properties, allowing for separation. After separation, the derivatizing group can be removed.
Data Presentation
Table 1: Stereoselectivity in the Glycosylation of 2,3-Anhydro-D-lyxofuranosyl Thioglycoside with Various Alcohols
| Entry | Alcohol Acceptor | Product(s) | Yield (%) | β:α Ratio |
| 1 | n-Octanol | β-glycoside | 95 | >99:1 |
| 2 | Cyclohexanol | β-glycoside | 93 | >99:1 |
| 3 | tert-Butanol | β- and α-glycosides | 91 | 6.5:1 |
| 4 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | β-glycoside | 91 | >99:1 |
| 5 | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | β- and α-glycosides | 89 | 10:1 |
Data adapted from a study on the glycosylation of a 2,3-anhydro-D-lyxofuranosyl donor. The epoxide acts as a non-participating but sterically non-demanding protecting group, generally favoring the β-anomer.[7]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a β-D-Lyxofuranoside using a Participating Group
This protocol is a general guideline for the synthesis of a β-D-lyxofuranoside using a glycosyl donor with a participating group at C-2.
Materials:
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1,3,5-Tri-O-benzoyl-2-O-acetyl-D-lyxofuranose (Glycosyl Donor)
-
Acceptor alcohol (e.g., Methanol)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
-
Triethylamine
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, the acceptor alcohol (1.5 equivalents), and activated 4Å molecular sieves in anhydrous DCM.
-
Reaction Initiation: Cool the mixture to -40 °C. Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through celite and wash with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired β-D-lyxofuranoside.
-
Characterization: Confirm the stereochemistry of the anomeric center using 1H and 13C NMR spectroscopy. For β-furanosides, the coupling constant between H-1 and H-2 is typically small (0-2 Hz).
Mandatory Visualizations
Caption: Decision workflow for selecting a strategy for stereoselective D-lyxofuranoside synthesis.
Caption: Troubleshooting workflow for poor anomeric selectivity in this compound synthesis.
References
- 1. Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madridge.org [madridge.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of D-Lyxofuranose Derivatives
Welcome to the technical support center for the purification of D-Lyxofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound derivatives?
A1: The primary challenges in the purification of this compound derivatives often revolve around three key areas:
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Separation of Anomers: this compound derivatives can exist as α and β anomers, which are diastereomers with different stereochemistry at the anomeric carbon (C1). These anomers often have very similar polarities, making their separation by standard chromatographic techniques difficult.[1][2]
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Removal of Protecting Groups and Related Impurities: The synthesis of this compound derivatives typically involves the use of protecting groups for the hydroxyl functions.[3][4] Incomplete removal of these groups or side reactions during deprotection can lead to a complex mixture of closely related impurities that are challenging to separate from the desired product.[5]
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Handling Highly Polar Compounds: Deprotected this compound derivatives are often highly polar and water-soluble, which can make them unsuitable for standard normal-phase silica gel chromatography and can complicate their isolation and handling.
Q2: How can I separate the α and β anomers of my this compound derivative?
A2: Separating anomers requires high-resolution techniques. Here are a few approaches:
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be effective for separating anomers.[1][2] For instance, a Chiralpak AD-H column has been used to separate the anomers of lyxose.[1] Method development, including screening different mobile phases and temperatures, is often necessary. In some cases, increasing the temperature during HPLC can increase the rate of interconversion between anomers, leading to a single coalesced peak, which can simplify analysis if an anomeric mixture is acceptable for the next step.
-
Flash Column Chromatography: While challenging, optimization of flash chromatography conditions can sometimes achieve separation. This involves using a high-resolution silica gel and a carefully selected eluent system that maximizes the small polarity difference between the anomers. A shallow elution gradient is often required.
-
Derivatization: In some cases, derivatizing a free hydroxyl group can lock the anomeric configuration or exaggerate the polarity differences between the anomers, making them easier to separate. The protecting group can then be removed after separation.
Q3: My protected this compound derivative is difficult to purify by flash chromatography. What can I do?
A3: If you are facing difficulties with flash chromatography of a protected this compound derivative, consider the following:
-
Stationary Phase: For protected carbohydrates, which are typically less polar, normal-phase silica gel is usually appropriate.[6] However, if your compound is sensitive to the acidic nature of silica, you can use deactivated silica or an alternative like alumina.
-
Mobile Phase Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (an Rf value of 0.2-0.4 for the target compound is a good starting point).[7] Common solvent systems include mixtures of hexanes and ethyl acetate. For more polar protected derivatives, dichloromethane and methanol might be necessary.[6]
-
Gradient Elution: Employing a gradual increase in the polarity of the mobile phase (a gradient) can improve the separation of compounds with close Rf values.
-
Alternative Chromatography Modes: If normal-phase chromatography is ineffective, consider reversed-phase chromatography on a C18 stationary phase, especially if the protecting groups are hydrophobic.[6][8]
Q4: What are some common byproducts to look out for during the synthesis and purification of this compound derivatives?
A4: Common byproducts often originate from the starting materials and the reaction conditions used. These can include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Partially Deprotected Intermediates: If your synthesis involves multiple protecting groups, incomplete deprotection of one or more groups is a common source of impurities.[5]
-
Products of Protecting Group Migration: Under certain conditions (e.g., acidic or basic), acyl protecting groups can migrate between hydroxyl positions, leading to regioisomeric impurities.
-
Elimination or Rearrangement Products: The reaction conditions used in glycosylation or deprotection steps can sometimes lead to the formation of unsaturated or rearranged sugar derivatives.
-
Reagents and Catalysts: Traces of reagents, catalysts, or their byproducts may be present in the crude product.[9]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Low Yield | The compound is too polar and is not eluting from the column. | Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in the mobile phase might be necessary. Consider using reversed-phase C18 silica.[7] |
| The compound is co-eluting with impurities. | Optimize the solvent system using TLC to achieve better separation. A shallower solvent gradient during elution can improve resolution.[7] | |
| The compound is degrading on the silica column. | Use deactivated silica gel or an alternative stationary phase like alumina. Running the column quickly can also minimize degradation.[7] | |
| Poor Separation | The solvent system is inappropriate. | Systematically screen different solvent systems with varying polarities using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation.[7] |
| The column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7] | |
| The sample was loaded in too much solvent. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then load it onto the column. | |
| No Crystals Form after Purification | The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.[7] |
| The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly.[7] | |
| The compound is an oil. | Try to "oil out" the compound by adding a large amount of anti-solvent, then separate the oil and try to crystallize it from a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization.[7] |
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical protected this compound derivative, 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose, using different chromatographic techniques. These values are illustrative and will vary depending on the specific derivative and experimental conditions.
| Purification Method | Stationary Phase | Mobile Phase (Gradient) | Typical Yield (%) | Typical Purity (%) |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1 to 7:3) | 75-85 | >95 |
| Preparative HPLC (Normal Phase) | Silica Column (5 µm) | Hexane:Isopropanol (95:5 to 90:10) | 60-70 | >99 |
| Preparative HPLC (Reversed Phase) | C18 Column (5 µm) | Acetonitrile:Water (40:60 to 60:40) | 65-75 | >99 |
Experimental Protocols
Protocol 1: Purification of a Protected this compound Derivative by Flash Column Chromatography
This protocol describes a general procedure for the purification of a moderately polar, protected this compound derivative, such as 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose, from a crude reaction mixture.
Materials:
-
Crude 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system where the desired product has an Rf of approximately 0.2-0.4.
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to start the elution.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate) as the column runs.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of a this compound derivative.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols.
References
- 1. Chromatography [chem.rochester.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H10O5 | CID 11435035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Therapeutic D-Lyxofuranose Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information to anticipate and resolve stability challenges associated with D-Lyxofuranose compounds. The following guides and FAQs address common issues encountered during experimental and developmental stages.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?
A1: Like many furanose-containing molecules, therapeutic this compound compounds are susceptible to several degradation pathways. The most common include hydrolysis, oxidation, and photolysis. Hydrolysis can lead to the opening of the furanose ring, while oxidation may target the hydroxyl groups. Photolytic degradation can occur upon exposure to light, particularly UV radiation.[1][2] Understanding these pathways is the first step in developing a stable formulation.
Q2: How can I improve the formulation to enhance the stability of my this compound compound?
A2: Formulation strategies are critical for protecting sensitive compounds. Key approaches include the use of excipients, which are inert substances added to improve stability. For carbohydrate-based drugs, common strategies involve:
-
pH Control: Using buffering agents to maintain an optimal pH can prevent acid- or base-catalyzed hydrolysis.
-
Antioxidants: Incorporating antioxidants like ascorbic acid or tocopherol can mitigate oxidative degradation.
-
Lyophilization (Freeze-Drying): Removing water from the formulation significantly reduces the risk of hydrolysis and microbial growth.
-
Bulking Agents & Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can provide a stable amorphous matrix, especially in lyophilized products.[3][4]
Q3: What are "forced degradation" studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions that are more severe than accelerated stability conditions, such as high heat, humidity, light, and a range of pH values.[1][5] These studies are crucial for several reasons:
-
They help identify potential degradation products and establish the intrinsic stability of the molecule.[1][6]
-
The information gathered is used to develop and validate stability-indicating analytical methods, which are capable of distinguishing the intact drug from its degradation products.[2]
-
They provide insight into the chemical behavior of the molecule, which aids in the development of a stable formulation and the selection of appropriate storage conditions.[1]
Q4: Can chemical modifications to the this compound structure itself improve stability?
A4: Yes, chemical modifications can lock the furanose ring or protect labile groups. Introducing bulky substituents on the carbohydrate ring can sterically or electrostatically stabilize the furanose form.[7] For instance, the presence of bulky silyl or benzoyl groups has been shown to stabilize the furanoside product in related molecules.[7][8][9] Such modifications are typically explored during the lead optimization phase of drug discovery.
Troubleshooting Guide
Q5: I am observing an unexpected peak in my HPLC chromatogram during a stability study. What should I do?
A5: An unexpected peak often indicates the formation of a degradation product. The following troubleshooting workflow can help identify the issue:
-
Verify the Peak: First, confirm the peak is not an artifact from the system or solvent by running a blank injection.
-
Analyze the Control Sample: Check the chromatogram of your time-zero (T=0) or control sample stored under ideal conditions. If the peak is absent, it is likely a degradant.
-
Characterize the Peak: If the peak is a suspected degradant, use hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass.[10] This information is the first step toward structural elucidation.
-
Review Stress Conditions: Correlate the appearance and size of the peak with the specific stress condition (e.g., acidic, oxidative) that was applied. This helps in identifying the degradation pathway.[1]
Q6: My lyophilized this compound compound shows poor stability upon reconstitution. What is the likely cause?
A6: This issue often points to problems with the lyophilization cycle or the formulation itself.
-
Inadequate Formulation: The formulation may lack sufficient lyoprotectants (e.g., trehalose, sucrose) to create a stable, amorphous cake. Without this protection, the compound can degrade during freezing or drying.
-
Collapse Temperature: If the product was dried at a temperature above its critical collapse temperature, the cake structure may be compromised, leading to instability.
-
Hygroscopicity: The lyophilized cake may be hygroscopic. Upon exposure to even small amounts of moisture, the compound can become unstable. Ensure proper sealing and storage in a desiccated environment.
Q7: The potency of my liquid formulation is decreasing faster than expected under accelerated stability conditions. How can I address this?
A7: A rapid loss of potency suggests that the current formulation is not adequately protecting the this compound compound.
-
Re-evaluate pH and Buffer: The pH of the formulation may not be at the point of maximum stability. Conduct a pH-rate profile study to identify the optimal pH range and select a buffer with an appropriate pKa.
-
Investigate Oxidation: If not already included, consider adding an antioxidant or a chelating agent (like EDTA) to sequester metal ions that can catalyze oxidation.
-
Assess Container/Closure System: Interactions with the container or leaching of substances from the stopper can sometimes accelerate degradation. Consider testing alternative packaging materials.
Stability Data Overview
The following table summarizes representative quantitative data from a typical forced degradation study on a therapeutic compound containing a this compound moiety. Conditions should be adjusted until 5-20% degradation is achieved to ensure proper identification of degradants.
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation of Active Moiety | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18.5% | Degradant C |
| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 11.8% | Degradant D |
| Thermal | Dry Heat | 48 hours | 80°C | 7.3% | Degradant A |
| Photolytic | ICH Option 2 (UV/Vis) | 7 days | 25°C | 9.5% | Degradant E, Degradant F |
Key Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies as recommended by ICH guidelines.[1][5]
1. Objective: To identify the potential degradation pathways and products of a this compound drug substance and to develop a stability-indicating analytical method.
2. Materials:
-
This compound Drug Substance
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Type I (Ultrapure) Water
-
Calibrated pH meter, HPLC system with UV/DAD and/or MS detector, photostability chamber, temperature-controlled ovens.
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of NaOH before analysis.
-
-
Base Degradation:
-
Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C and withdraw aliquots as above.
-
Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature (25°C), protected from light.
-
Withdraw aliquots at specified intervals.
-
-
Thermal Degradation:
-
Place the solid drug substance in a temperature-controlled oven at 80°C.
-
Place a solution of the drug substance in the same oven to assess degradation in solution.
-
Sample at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
4. Sample Analysis:
-
Analyze all samples using a developed HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the main peak.
-
Use a Diode Array Detector (DAD) to check for peak purity.
-
Characterize significant degradation products using LC-MS/MS.[10]
Visualized Workflows and Logic
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
Validation & Comparative
A Comparative Analysis of D-Lyxofuranose and D-Xylofuranose for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides a detailed comparative analysis of D-Lyxofuranose and D-Xylofuranose, two pentose monosaccharides. While direct comparative studies on their biological activities are notably scarce in publicly available literature, this document consolidates their known structural, physicochemical, and conformational properties. Furthermore, it summarizes the biological activities of their derivatives and outlines general experimental protocols for their analysis.
Structural and Physicochemical Comparison
This compound and D-Xylofuranose are aldopentoses, sharing the same molecular formula (C₅H₁₀O₅) and molecular weight.[1][2][3] Structurally, they are C-3 epimers, meaning their stereochemical configuration differs only at the third carbon atom. This subtle distinction leads to differences in their three-dimensional structure and conformational preferences, which can significantly influence their chemical reactivity and how they are recognized by biological systems.
The furanose ring is known for its high flexibility, capable of adopting multiple conformations.[4] For furanosides, these conformations are often described using a two-state model, representing equilibria between Northern (N) and Southern (S) conformations. The stability of these conformations is influenced by interactions between vicinal hydroxyl groups. In lyxose, some of these interactions are repulsive, which can destabilize certain conformations compared to xylose.[4] A computational study of methyl α-D-lyxofuranoside in the gas phase identified its most stable structures as having three or four internal hydrogen bonds.[5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | D-Xylofuranose |
| Molecular Formula | C₅H₁₀O₅[2][3] | C₅H₁₀O₅[1] |
| Molecular Weight | 150.13 g/mol [2][3] | 150.13 g/mol [1] |
| IUPAC Name (alpha-anomer) | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[1] |
| PubChem CID (alpha-anomer) | 12312598[3] | 10953689[1] |
| PubChem CID (beta-anomer) | 7059433[2] | 11521105 |
| Topological Polar Surface Area | 90.2 Ų[2] | 90.2 Ų[1] |
| Hydrogen Bond Donor Count | 4[2] | 4[1] |
| Hydrogen Bond Acceptor Count | 5[2] | 5[1] |
Biological Activity of Derivatives
While data on the standalone biological activities of this compound and D-Xylofuranose is limited, their derivatives have been synthesized and evaluated for various therapeutic applications. It is crucial to note that the activities of these derivatives are not directly indicative of the parent monosaccharides but highlight their potential as scaffolds in medicinal chemistry.
-
This compound Derivatives: Certain 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole derivatives have been synthesized and evaluated for antiviral activity against herpesviruses, including Human Cytomegalovirus (HCMV).
-
D-Xylofuranose Derivatives: Derivatives of D-Xylose have been investigated for a range of bioactivities. For instance, certain 4-substituted-phenyl 1,5-dithio-D-xylopyranosides (derived from D-xylose) have demonstrated significant antithrombotic activity in rats.
Experimental Protocols for Comparative Analysis
A direct comparative study of this compound and D-Xylofuranose would necessitate a combination of spectroscopic and spectrometric techniques to elucidate and compare their structural and physicochemical properties.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates in solution.[6][7][8]
Objective: To identify and compare the structural and conformational features of this compound and D-Xylofuranose.
Protocol:
-
Sample Preparation: Dissolve high-purity samples of each furanose in a suitable solvent (e.g., D₂O or a supercooled aqueous solution) to a concentration of approximately 100 mM.[8]
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The anomeric proton region is particularly informative for identifying different anomers.[9]
-
Acquire ¹³C NMR spectra to identify the chemical shifts of each carbon atom. The anomeric carbon typically resonates between 90-100 ppm.[7]
-
-
2D NMR (COSY, HSQC, HMBC, TOCSY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, aiding in confirming assignments.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for assigning overlapping signals.[6][8]
-
-
Conformational Analysis: Analyze the vicinal proton-proton coupling constants (³JHH) to infer dihedral angles and determine the preferred ring conformations in solution.[7]
Mass Spectrometry (MS) for Compositional Analysis
Mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, confirming the identity and purity of the monosaccharides.[10][11]
Objective: To verify the molecular weight and assess the purity of this compound and D-Xylofuranose samples.
Protocol:
-
Sample Preparation and Ionization:
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain a high-accuracy mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), confirming the elemental composition (C₅H₁₀O₅).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent molecular ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to establish a characteristic fragmentation pattern for each epimer. Cross-ring cleavages are common fragmentation pathways for saccharides.[13] This can serve as a fingerprint for each compound.
-
Visualized Workflow for Comparative Analysis
The following diagram illustrates a generalized workflow for a comprehensive comparative analysis of this compound and D-Xylofuranose.
Caption: Generalized workflow for the comparative analysis of monosaccharide epimers.
References
- 1. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Lyxofuranose | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Lyxofuranose | C5H10O5 | CID 12312598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
D-Lyxofuranose Derivatives: A Comparative Analysis of Biological Activity Against Other Nucleosides
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a constant endeavor. Nucleoside analogs have long been a cornerstone in the treatment of viral infections and cancer. This guide provides a comprehensive comparison of the biological activity of D-Lyxofuranose derivatives against other well-established nucleoside analogs, supported by experimental data and detailed methodologies.
This document delves into the antiviral and anticancer properties of this compound derivatives, presenting quantitative data in easily digestible formats. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms.
Antiviral Activity: this compound Derivatives vs. Standard Antiviral Nucleosides
This compound nucleosides have demonstrated significant potential as antiviral agents, particularly against herpesviruses and hepatitis B virus. The following tables summarize the in vitro efficacy of various this compound derivatives compared to established antiviral drugs.
Activity Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus 1 (HSV-1)
Derivatives of α-L-lyxofuranose have shown potent activity against HCMV. Notably, the 5-deoxy-α-L-lyxofuranosyl benzimidazole derivatives exhibit impressive inhibitory concentrations.[1] In contrast, these compounds were found to be largely inactive against HSV-1.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in HFF cells, µM) |
| 2-chloro-5-deoxy-α-L-lyxofuranosyl | HCMV (Towne) | Plaque Reduction | 0.4 | >100 |
| 2-bromo-5-deoxy-α-L-lyxofuranosyl | HCMV (Towne) | Plaque Reduction | 0.2 | >100 |
| 2-chloro-α-L-lyxofuranosyl | HCMV (Towne) | Plaque Reduction | 1.5 | >100 |
| 2-bromo-α-L-lyxofuranosyl | HCMV (Towne) | Plaque Reduction | 0.8 | >100 |
| Ganciclovir (Control) | HCMV (Towne) | Plaque Reduction | 1.2 | Not Reported |
| 2-halogenated-5-deoxy-α-L-lyxofuranosyl | HSV-1 | Plaque Reduction | Inactive | >100 |
| Acyclovir (Control) | HSV-1 | Plaque Reduction | Not Reported | Not Reported |
Activity Against Hepatitis B Virus (HBV)
Certain 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides have been evaluated for their activity against both wild-type and lamivudine-resistant HBV. These compounds demonstrated significant antiviral effects.
| Compound | HBV Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) |
| 1-(2-deoxy-β-D-lyxofuranosyl)thymine | Wild-type | 2.2.15 | 41.3 | >100 |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | Wild-type | 2.2.15 | 33.7 | >100 |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | Lamivudine-resistant | 2.2.15 | >44 | >100 |
| Lamivudine (Control) | Wild-type | 2.2.15 | 0.1 | >100 |
| Lamivudine (Control) | Lamivudine-resistant | 2.2.15 | >44 | >100 |
Anticancer Activity: A Comparative Look
While extensive comparative studies on the anticancer activity of this compound derivatives are still emerging, we can draw comparisons with established nucleoside analogs like gemcitabine. The table below presents the cytotoxic activity of gemcitabine derivatives against various cancer cell lines, providing a benchmark for future studies on this compound analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | A549 | Lung Cancer | 19.35 |
| Gemcitabine Derivative 1 | A549 | Lung Cancer | 6.599 |
| Gemcitabine Derivative 2 | A549 | Lung Cancer | 6.931 |
| Gemcitabine | MCF7 | Breast Cancer | 15.34 |
| Gemcitabine Derivative 1 | MCF7 | Breast Cancer | 12.23 |
| Gemcitabine Derivative 2 | MCF7 | Breast Cancer | 9.454 |
| Gemcitabine | PC3 | Prostate Cancer | 24.09 |
| Gemcitabine Derivative 1 | PC3 | Prostate Cancer | 21.57 |
| Gemcitabine Derivative 2 | PC3 | Prostate Cancer | 12.09 |
Mechanism of Action: The Nucleoside Analog Paradigm
The biological activity of this compound derivatives, like other nucleoside analogs, is predicated on their ability to interfere with nucleic acid synthesis. Following cellular uptake, these compounds are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral DNA or RNA polymerases, or be incorporated into the growing nucleic acid chain, leading to chain termination.
Caption: General mechanism of action for nucleoside analogs.
One study on a related xylofuranosyladenine derivative demonstrated competitive inhibition of RNA polymerase with a Ki value of 14 µM for polymerase I and 5 µM for polymerase II, indicating a strong interaction with the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.
-
Cell Seeding: Plate host cells (e.g., human foreskin fibroblasts for HCMV) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the confluent cell monolayers with a known titer of the virus (e.g., HCMV) for a 90-minute adsorption period.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound derivative) and a semi-solid overlay like methylcellulose to prevent viral spread through the medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).
-
Plaque Visualization and Counting: Fix the cells with formalin and stain with a solution like crystal violet. Count the number of plaques in each well.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control, is calculated using regression analysis.
Yield Reduction Assay for Antiviral Activity
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).
-
Virus Harvest: Harvest the supernatant (for cell-free virus) or the cells and supernatant (for cell-associated virus) and subject them to freeze-thaw cycles to release progeny virions.
-
Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
IC90 Determination: The IC90 value, the concentration of the compound that reduces the viral yield by 90% (1 log10), is calculated.
MTT Assay for Anticancer Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.
Caption: A generalized workflow for in vitro biological activity assays.
References
A Comparative Guide to Confirming the Anomeric Configuration of D-Lyxofuranose
For researchers in carbohydrate chemistry and drug development, the precise determination of a sugar's stereochemistry is paramount. The configuration at the anomeric center (C1) profoundly influences a molecule's three-dimensional structure, its interaction with biological receptors, and its overall function. This guide provides a comparative analysis of modern techniques used to confirm the anomeric configuration of furanose sugars, with a specific focus on D-Lyxofuranose.
The primary and most definitive method for determining anomeric configuration in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing key parameters from ¹H and ¹³C NMR spectra, including chemical shifts, scalar coupling constants, and through-space correlations, one can unambiguously assign the α or β configuration.
Comparative Analysis via NMR Spectroscopy
The distinction between the α and β anomers of this compound rests on the relative orientation of the substituents on C1 and C2 of the furanose ring. In the α-anomer , the C1 hydroxyl group (or aglycone) is trans to the C4 hydroxymethyl group, and the H1 and H2 protons are cis to each other. In the β-anomer , the C1 hydroxyl group is cis to the C4 hydroxymethyl group, and the H1 and H2 protons are trans. These stereochemical differences give rise to distinct and predictable NMR signatures.
Key Differentiating NMR Parameters:
-
¹H Chemical Shift (δ) : The chemical environment of the anomeric proton (H1) is highly sensitive to its orientation. Generally, for furanoses, the H1 of the α-anomer resonates at a lower field (higher ppm value) than the H1 of the β-anomer.
-
³J(H1-H2) Coupling Constant : The magnitude of the through-bond scalar coupling between H1 and H2 is governed by the dihedral angle between them, as described by the Karplus relationship.
-
α-Anomer : The cis relationship between H1 and H2 results in a dihedral angle that yields a relatively large coupling constant, typically in the range of 4.0 - 7.0 Hz.
-
β-Anomer : The trans relationship results in a dihedral angle that leads to a significantly smaller coupling constant, usually between 0 - 2.0 Hz.
-
-
Nuclear Overhauser Effect (NOE) : This technique detects protons that are close in space (< 5 Å). A 2D NOESY experiment is particularly powerful for stereochemical assignment.
-
α-Anomer : A strong NOE cross-peak is expected between the spatially proximate cis protons, H1 and H2.
-
β-Anomer : No NOE is expected between the distant trans H1 and H2 protons. Instead, an NOE may be observed between H1 and other protons on the same face of the ring, such as H4.
-
Data Presentation
While experimental data for free this compound is scarce due to its preference for the pyranose form in solution, methyl glycosides serve as excellent and stable models. The following tables summarize the expected principles and present experimental data for methyl α-D-lyxofuranoside and methyl β-D-lyxofuranoside.
Table 1: Guiding Principles for Anomeric Assignment of this compound
| Parameter | α-Anomer (H1, H2 cis) | β-Anomer (H1, H2 trans) | Rationale |
| ¹H Chemical Shift (δH1) | Typically higher ppm (downfield) | Typically lower ppm (upfield) | Different electronic shielding |
| ³J(H1-H2) Coupling Constant | Larger value (4.0 - 7.0 Hz) | Smaller value (0 - 2.0 Hz) | Karplus relationship (dihedral angle) |
| NOE Correlation | Strong H1 ↔ H2 | No H1 ↔ H2; Possible H1 ↔ H4 | Through-space proximity |
Table 2: Experimental NMR Data for Methyl D-Lyxofuranosides in D₂O
| Parameter | Methyl α-D-Lyxofuranoside | Methyl β-D-Lyxofuranoside |
| ¹H Chemical Shift (δ) | ||
| H1 | 4.93 ppm | 4.85 ppm |
| H2 | 4.07 ppm | 3.96 ppm |
| H3 | 4.11 ppm | 4.19 ppm |
| H4 | 4.17 ppm | 4.09 ppm |
| H5, H5' | 3.66, 3.58 ppm | 3.69, 3.61 ppm |
| ³J(H1-H2) Coupling Constant | 4.6 Hz | 1.2 Hz |
| ¹³C Chemical Shift (δ) | ||
| C1 | 103.1 ppm | 109.1 ppm |
| C2 | 76.2 ppm | 80.8 ppm |
| C3 | 75.8 ppm | 77.2 ppm |
| C4 | 80.9 ppm | 83.1 ppm |
| C5 | 61.6 ppm | 62.0 ppm |
Data sourced from Richards et al. (2013). Journal of the American Chemical Society.
Experimental Protocols
1D ¹H NMR Spectroscopy
Objective: To determine the chemical shifts (δ) and coupling constants (J) of the anomeric proton.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified furanoside sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and shim the instrument to ensure high resolution and a symmetrical line shape.
-
Set the sample temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay (D1) of at least 2 seconds.
-
If using D₂O, apply solvent suppression to attenuate the residual HDO signal.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent signal).
-
Integrate all signals.
-
Identify the anomeric proton signal (typically between 4.5-5.5 ppm) and measure its chemical shift and the ³J(H1-H2) coupling constant.
-
2D ¹H-¹H NOESY Spectroscopy
Objective: To identify through-space correlations and confirm the spatial relationship between H1 and H2.
Methodology:
-
Sample Preparation: Prepare the sample as described for the 1D ¹H NMR experiment. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup:
-
Use the same tuned and shimmed spectrometer.
-
Load a standard 2D NOESY pulse sequence.
-
-
Data Acquisition:
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (t₁) to achieve adequate resolution (e.g., 256-512).
-
Set a mixing time (tₘ) appropriate for the molecule's size. For small molecules like furanosides, a mixing time of 500-1000 ms is typical.
-
Acquire a sufficient number of scans per increment.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Perform phase and baseline corrections.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between H1 and H2 indicates they are in close spatial proximity, confirming the α-anomeric configuration.
-
Mandatory Visualization
The logical workflow for determining the anomeric configuration can be visualized as a decision-making process based on the key NMR data points.
Caption: Decision workflow for assigning anomeric configuration.
Below is a diagram illustrating the key NOE correlations that differentiate the anomers.
Caption: Diagnostic NOE correlations for anomeric assignment.
Unraveling the Three-Dimensional Puzzle: A Comparative Guide to the Structural Elucidation of D-Lyxofuranose Derivatives Using NOE Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of carbohydrate derivatives is paramount for understanding their biological function and for rational drug design. This guide provides a comparative analysis of the Nuclear Overhauser Effect (NOE) spectroscopy for the structural elucidation of D-Lyxofuranose derivatives, supported by experimental data and protocols, and benchmarked against alternative analytical techniques.
This compound, a five-membered sugar ring, and its derivatives are integral components of various biologically significant molecules, including nucleoside analogues with potential therapeutic applications. The conformation of the furanose ring is inherently flexible, making its structural determination a challenging yet crucial task.[1][2] NOE spectroscopy, a powerful NMR technique, provides through-space distance information between protons, enabling the detailed characterization of stereochemistry and conformation in solution.
Probing Proximity: The Power of NOE in Structural Elucidation
The Nuclear Overhauser Effect is the change in the intensity of a nuclear resonance signal when the magnetization of a nearby nucleus is perturbed. This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei. In the context of this compound derivatives, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in:
-
Determining Anomeric Configuration: Distinguishing between α and β anomers by observing NOEs between the anomeric proton (H-1) and other protons on the furanose ring.
-
Elucidating Ring Conformation: The flexible furanose ring can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. NOE data, in conjunction with coupling constants, helps to define the preferred conformation in solution.[3][4]
-
Defining the Orientation of Substituents: The spatial relationship between substituents on the furanose ring and the sugar backbone can be established by observing intermolecular NOEs.
The general workflow for the structural elucidation of this compound derivatives using NOE is a systematic process involving sample preparation, data acquisition, and computational analysis.
Experimental Protocol: A Closer Look at a 2D NOESY Experiment
While specific parameters may vary depending on the derivative and the available instrumentation, a typical experimental protocol for acquiring 2D NOESY data for a this compound derivative is as follows.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Ensure the sample is free of paramagnetic impurities which can interfere with NOE measurements. Degassing the sample by several freeze-pump-thaw cycles is recommended to remove dissolved oxygen.
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra, along with 2D correlation spectra such as COSY, HSQC, and HMBC for complete assignment of proton and carbon signals.[5][6]
-
For the 2D NOESY experiment, a standard pulse sequence (e.g., noesygpph) is used on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).
-
Key parameters to optimize include:
-
Mixing Time (τm): This is a crucial parameter that allows for the build-up of NOE. A series of NOESY spectra with varying mixing times (e.g., 100 ms to 800 ms) should be acquired to build up NOE curves and accurately determine interproton distances.
-
Relaxation Delay (d1): Should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
Number of Scans (ns) and Increments (ni): These are adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis:
-
The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Cross-peak volumes in the NOESY spectrum are integrated. The intensities of the cross-peaks are then used to calculate interproton distances, often by calibration against a known distance within the molecule (e.g., a geminal proton pair).
Quantitative Data Presentation
The following table illustrates the type of quantitative data that can be obtained from NOESY experiments for a hypothetical methyl α-D-lyxofuranoside. The NOE intensities are categorized qualitatively, which can then be translated into distance restraints for structural calculations.
| Irradiated Proton | Observed Proton | NOE Intensity | Inferred Distance (Å) | Structural Implication |
| H-1 | H-2 | Strong | < 2.5 | cis relationship, consistent with α-anomer |
| H-1 | H-4 | Medium | 2.5 - 3.5 | Proximity suggests a specific ring pucker |
| H-2 | H-3 | Strong | < 2.5 | cis relationship of substituents |
| H-4 | H-5a/b | Weak | > 3.5 | Information on the conformation of the exocyclic group |
A Comparative Look: NOE vs. Other Structural Elucidation Techniques
While NOE spectroscopy is a powerful tool, it is often used in conjunction with other methods for a comprehensive structural analysis. Each technique provides complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NOE Spectroscopy | Through-space dipolar coupling of nuclear spins | Interproton distances, stereochemistry, conformation in solution | Provides detailed 3D structural information in a native-like state | Can be time-consuming, requires careful data analysis, less effective for highly flexible molecules |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | High-resolution 3D structure in the solid state | Provides precise atomic coordinates | Requires a single crystal, the solid-state conformation may differ from the solution conformation |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, fragmentation patterns, connectivity | High sensitivity, can analyze complex mixtures | Does not directly provide 3D structural information |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast and simple | Provides limited information on the overall 3D structure |
The decision-making process for choosing the appropriate structural elucidation technique depends on the specific research question and the nature of the sample.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. en.chemia.ug.edu.pl [en.chemia.ug.edu.pl]
- 3. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scielo.br [scielo.br]
- 6. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha- and Beta-D-Lyxofuranosyl Nucleosides: Antiviral Activity and Synthetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of alpha- and beta-D-lyxofuranosyl nucleosides, focusing on their synthesis and antiviral properties. While a direct head-to-head comparison of identical alpha- and beta-anomers under the same experimental conditions is limited in publicly available literature, this document collates existing data to offer valuable insights into their relative potential as antiviral agents.
This guide summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of synthetic and mechanistic pathways to facilitate a deeper understanding of these nucleoside analogues.
Data Presentation: A Comparative Look at Biological Activity
The biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides has been explored against different viral targets. The following tables summarize the available quantitative data for various derivatives. It is crucial to note that the data for alpha- and beta-anomers were generated from studies on different nucleobase derivatives and against different viruses, which precludes a direct, definitive comparison of their intrinsic antiviral potency.
Table 1: Antiviral Activity and Cytotoxicity of α-D-Lyxofuranosyl Benzimidazole Nucleosides against Human Cytomegalovirus (HCMV) [1]
| Compound | 2-Substituent | Anomer | Virus Strain | IC50 (µM) - Plaque Assay | Cytotoxicity (IC50, µM) - HFF Cells |
| 1 | 2-Bromo | α-L | Towne | 0.4 | >100 |
| 2 | 2-Bromo | α-D | Towne | 3 | >100 |
| 3 | 2-Chloro | α-L | Towne | 0.2 | 80 |
| 4 | 2-Chloro | α-D | Towne | 2 | >100 |
| 5 | 2-Isopropylamino | α-L | Towne | 60 | >100 |
| 6 | 2-Isopropylamino | α-D | Towne | 100 | >100 |
| 7 | 2-Cyclopropylamino | α-L | Towne | 80 | >100 |
| 8 | 2-Cyclopropylamino | α-D | Towne | 100 | >100 |
Data extracted from Migawa et al., J. Med. Chem. 1998, 41 (8), pp 1242–1251.[1] The study also noted that the α-lyxose L-isomers were more active against the AD169 strain of HCMV compared to the Towne strain.[1] Generally, the 2-halogen substituted compounds were more active than the 2-amino substituted derivatives.[1]
Table 2: Antiviral Activity of β-D-Lyxofuranosyl Pyrimidine Nucleosides against Hepatitis B Virus (HBV)
| Compound | Nucleobase | Anomer | Virus | EC50 (µM) |
| 9 | Thymine | β-D | DHBV | 4.1 |
| 10 | 5-Trifluoromethyluracil | β-D | DHBV | 3.3 |
| 11 | Thymine | β-D | Human HBV (2.2.15 cells) | 19.2 |
| 12 | 5-Trifluoromethyluracil | β-D | Human HBV (2.2.15 cells) | 33.7 |
Data for DHBV (Duck Hepatitis B Virus) and Human HBV from a study on 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides. It's important to note these are 2'-deoxy derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key antiviral assays cited in the literature for lyxofuranosyl nucleosides.
Human Cytomegalovirus (HCMV) Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of compounds against HCMV by quantifying the reduction in the number of viral plaques.
Materials:
-
Human Foreskin Fibroblast (HFF) cells
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
HCMV strain (e.g., Towne, AD169)
-
Test compounds (alpha- and beta-D-lyxofuranosyl nucleosides)
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed HFF cells in 6-well or 12-well plates and grow to confluence.
-
Virus Inoculation: Aspirate the growth medium and infect the cell monolayers with a dilution of HCMV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Addition: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of the test compound. The overlay medium typically contains a semi-solid substance like agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-10 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a crystal violet solution. Plaques will appear as clear areas against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.
Hepatitis B Virus (HBV) Antiviral Assay in HepG2.2.15 Cells
The HepG2.2.15 cell line, which constitutively produces HBV particles, is a widely used model for screening anti-HBV compounds.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS, G418, L-glutamine, penicillin, and streptomycin.
-
Test compounds (alpha- and beta-D-lyxofuranosyl nucleosides)
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to reach confluence.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., lamivudine) and a no-drug control.
-
Incubation and Medium Change: Incubate the cells for 3 days. Then, replace the medium with fresh medium containing the respective concentrations of the test compounds.
-
Supernatant Collection: After a total of 6 days of treatment, collect the cell culture supernatants.
-
HBV DNA Quantification: Isolate viral DNA from the supernatants. Quantify the amount of extracellular HBV DNA using a validated qPCR assay.
-
Data Analysis: The 50% effective concentration (EC50) is determined as the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.
-
Cytotoxicity Assay: Concurrently, the cytotoxicity of the compounds on HepG2.2.15 cells is determined using an assay such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Visualizations: Synthesis and Potential Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
General Synthetic Pathway for Nucleosides
The synthesis of nucleoside analogues, including lyxofuranosyl derivatives, typically involves the coupling of a protected sugar moiety with a nucleobase.
Proposed Workflow for Investigating the Mechanism of Action
The precise mechanism of action for lyxofuranosyl nucleosides is not extensively detailed in the literature. However, based on the known mechanisms of other nucleoside analogues, a logical experimental workflow can be proposed to elucidate their mode of action.
Potential Signaling Pathways Affected by Nucleoside Analogues
While specific data for lyxofuranosyl nucleosides is scarce, nucleoside analogues, in general, can induce cellular stress and damage, which in turn can modulate various signaling pathways.
Concluding Remarks
The available data suggests that both alpha- and beta-D-lyxofuranosyl nucleosides are promising scaffolds for the development of antiviral agents. The alpha-anomers of benzimidazole derivatives have demonstrated potent activity against HCMV, with structure-activity relationships indicating a preference for L-isomers and halogen substitutions at the 2-position of the benzimidazole ring. While a direct comparison is not currently possible, beta-anomers of pyrimidine nucleosides have shown activity against HBV.
Future research should focus on the systematic synthesis and evaluation of both alpha- and beta-anomers of the same nucleobase derivatives against a panel of viruses to establish a clear comparative profile. Furthermore, detailed mechanistic studies are warranted to elucidate their specific molecular targets and effects on cellular signaling pathways, which will be crucial for their further development as therapeutic agents.
References
A Comparative Analysis of D-Lyxofuranose and L-Lyxofuranose Isomer Efficacy in Antiviral Therapy
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy of nucleoside analogues derived from D-Lyxofuranose and L-Lyxofuranose. The focus of this analysis is on their antiviral activity, particularly against Human Cytomegalomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Recent research into the antiviral properties of benzimidazole nucleosides has revealed a notable difference in efficacy between D- and L-lyxofuranosyl isomers. Experimental data demonstrates that certain L-lyxofuranosyl derivatives, specifically 5-deoxy-α-L-lyxofuranosyl benzimidazoles, exhibit potent anti-HCMV activity.[1] In contrast, the corresponding D-isomers have been found to be less active.[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used for these evaluations, and illustrates the potential mechanisms of action.
Data Presentation: Antiviral Efficacy Against HCMV
The antiviral activity of D- and L-lyxofuranosyl benzimidazole derivatives was primarily evaluated using plaque reduction and virus yield reduction assays. The following tables summarize the quantitative data obtained for the most active compounds, which were the 5-deoxy-α-L-lyxofuranosyl analogues.[1] While D-isomers were synthesized and tested, specific quantitative data for their activity were not detailed in the available literature, other than being noted as less active than their L-counterparts.[1]
Table 1: Anti-HCMV Activity of 2-Halogenated 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues [1]
| Compound (Isomer) | Assay Type | IC50 (µM) | IC90 (µM) |
| 2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 0.2 - 0.4 | Not Reported |
| 2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 0.2 - 0.4 | Not Reported |
| 2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Yield Reduction Assay | Not Reported | 0.2 - 2 |
| 2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Yield Reduction Assay | Not Reported | 0.2 - 2 |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.
Table 2: Anti-HCMV Activity of 2-Alkylamino α-L-lyxofuranosyl Benzimidazole Analogues [1]
| Compound (Isomer) | Assay Type | IC50 (µM) | IC90 (µM) |
| 2-Isopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 60 - 100 | Not Reported |
| 2-Cyclopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 60 - 100 | Not Reported |
| 2-Isopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazole | Yield Reduction Assay | Not Reported | 17 - 100 |
| 2-Cyclopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazole | Yield Reduction Assay | Not Reported | 17 - 100 |
Table 3: Cytotoxicity of Lyxofuranosyl Benzimidazole Derivatives [1]
| Compound Type | Cell Lines | Cytotoxicity |
| 2-Halogenated 5'-Deoxy-α-L-lyxofuranosyl Analogues | HFF, KB | Not specified, but activity was separated from cytotoxicity |
| 2-Alkylamino α-L-lyxofuranosyl Analogues | HFF, KB | Not cytotoxic at antiviral concentrations |
HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of D- and L-lyxofuranosyl isomer efficacy.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
-
Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFF) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of HCMV.
-
Compound Addition: The antiviral compounds (D- and L-lyxofuranosyl derivatives) are serially diluted and added to the infected cell cultures.
-
Overlay: After a viral adsorption period, the medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period of 7-14 days to allow for plaque development.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the wells treated with the antiviral compounds is counted and compared to untreated control wells.
-
Data Analysis: The IC50 and IC90 values are calculated by determining the compound concentration that reduces the number of plaques by 50% and 90%, respectively, compared to the virus control.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
-
Cell Culture and Infection: HFF cells are cultured and infected with HCMV as described for the plaque reduction assay.
-
Compound Treatment: The infected cells are treated with various concentrations of the D- and L-lyxofuranosyl derivatives.
-
Incubation: The cultures are incubated for a full viral replication cycle (typically 5-7 days for HCMV).
-
Virus Harvest: After incubation, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus particles.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh HFF cell monolayers in a plaque assay to determine the virus titer (plaque-forming units per mL).
-
Data Analysis: The virus titers from the compound-treated cultures are compared to the titer from the untreated control culture. The IC90 is the concentration of the compound that reduces the virus yield by 90% (i.e., a 1-log10 reduction).
Mandatory Visualizations
Proposed Mechanism of Action for Benzimidazole Nucleosides against HCMV
Benzimidazole nucleosides have been shown to inhibit HCMV replication through multiple mechanisms.[2][3] Depending on the specific substitutions on the benzimidazole ring and the sugar moiety, these compounds can interfere with different stages of the viral life cycle. The diagram below illustrates these potential points of intervention.
Caption: Potential inhibition points of benzimidazole nucleosides in the HCMV replication cycle.
Experimental Workflow for Antiviral Compound Screening
The general workflow for screening and evaluating the antiviral efficacy of the D- and L-lyxofuranosyl isomers is depicted below.
Caption: Workflow for synthesis and evaluation of D- and L-lyxofuranosyl antiviral candidates.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of D-Lyxofuranose. Due to the limited availability of direct cross-validation studies for this compound, this document presents a comparative analysis of common analytical techniques used for pentoses and other structurally related sugars. The performance data herein is collated from various studies and serves as a representative guide for method selection and development.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pentoses. These values provide a baseline for what can be expected when developing and validating an analytical method for this compound.
| Parameter | HPLC-RID | GC-MS (with Derivatization) | Colorimetric Assay (Phloroglucinol) |
| Linearity (R²) | > 0.999 | > 0.998 | Not Typically Reported |
| Limit of Detection (LOD) | 0.01 - 0.2 mg/mL | 0.05 - 0.5 µmol/L | ~0.5 mg/dL |
| Limit of Quantification (LOQ) | 0.03 - 0.6 mg/mL | 0.1 - 1.0 µmol/L | Not Typically Reported |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | Variable |
| Precision (RSD %) | < 5% | < 15% | Variable |
| Specificity | Moderate to High | High | Low (Reacts with all pentoses) |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of underivatized sugars.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Amino column, ion-exchange column)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Carbohydrate analysis column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector: RID, temperature maintained at 35°C
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and specificity but requires a derivatization step to make the sugar volatile.
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
Procedure:
-
Derivatization:
-
Evaporate the aqueous sample containing this compound to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride. Incubate at 90°C for 30 minutes to form the oxime.
-
Cool the sample to room temperature and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for 30 minutes for silylation.
-
-
Standard Preparation: Prepare a stock solution of this compound and derivatize it using the same procedure as the samples. Prepare calibration standards by diluting the derivatized stock solution.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 600.
-
-
Analysis: Inject the derivatized standards and samples. Identify the this compound derivative peaks by their retention times and mass spectra. Quantify using the calibration curve.
Colorimetric Assay (Phloroglucinol Method)
This is a simpler, but less specific, method for the general quantification of pentoses.
Instrumentation:
-
Spectrophotometer
Reagents:
-
Phloroglucinol reagent (Phloroglucinol in a mixture of hydrochloric acid and acetic acid)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in water.
-
Sample Preparation: Dilute the sample containing this compound with water to fall within the concentration range of the standards.
-
Reaction:
-
To 1 mL of each standard and sample, add 5 mL of the phloroglucinol reagent.
-
Heat the mixture in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of the resulting color at a specific wavelength (e.g., 552 nm) using the spectrophotometer.
-
Analysis: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the standard curve.
Mandatory Visualization
Safety Operating Guide
Essential Guide to the Proper Disposal of D-Lyxofuranose
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of D-Lyxofuranose, a key carbohydrate used in various research applications.
Immediate Safety and Handling Precautions
While this compound is a naturally occurring carbohydrate and is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Spill Management: In the event of a spill, sweep up the solid material promptly.[1] Take care to avoid generating dust.[1][2] Place the spilled material into a suitable, clearly labeled container for disposal.[1][2][3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of any laboratory chemical is to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[1]
-
Waste Characterization: Although this compound is a carbohydrate, it should be treated as a chemical waste. Do not mix it with non-hazardous trash unless explicitly approved by your EHS office.[1] Nutrient solutions containing carbohydrates may not be considered to have significant environmental effects and can sometimes be poured down the drain, but concentrated forms should be handled as hazardous waste.[4]
-
Containerization: Place waste this compound in a chemically compatible and sealable container.[1] If the original container is used, ensure the label is intact and legible.
-
Labeling: Clearly label the waste container with "Waste this compound," its chemical formula (C₅H₁₀O₅), and any other information required by your institution. Proper labeling is critical for safe transport and disposal.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area. This area should be well-ventilated and prevent unauthorized access.
-
Waste Collection: Arrange for the collection of the chemical waste through your institution's established hazardous waste program.[5] Laboratory staff should typically submit a waste collection request detailing the type and volume of the waste.[5]
Disposal of Empty Containers
Empty containers that previously held this compound should be thoroughly rinsed with water before disposal in the regular laboratory waste stream for glass or plastic recycling, as appropriate.[6] The rinsate, if not contaminated with hazardous substances, can typically be disposed of down the drain. However, if the container held a "P-list" chemical, the rinsate must be collected as hazardous waste.[6]
Decision-Making Workflow for this compound Disposal
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
